Product packaging for ethyl 3-formyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 18450-27-6)

ethyl 3-formyl-1H-indole-2-carboxylate

Cat. No.: B091819
CAS No.: 18450-27-6
M. Wt: 217.22 g/mol
InChI Key: UHTMDXSOGQARCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-formyl-1H-indole-2-carboxylate is a high-value chemical intermediate prized for its role in medicinal chemistry and drug discovery. Its core research value lies in serving as a key precursor for synthesizing novel indole-based compounds with significant biological activity. This compound is a critical scaffold in the development of HIV-1 integrase strand transfer inhibitors (INSTIs) , where the indole core and its functional groups are engineered to chelate magnesium ions in the enzyme's active site, potently inhibiting the viral replication cycle . Beyond antiviral applications, the structure serves as a foundational element for designing allosteric modulators of the cannabinoid CB1 receptor , providing tools for neuropharmacological research and investigating the endocannabinoid system . The reactive aldehyde and ester groups on the indole nucleus make it a versatile building block for constructing diverse chemical libraries, including through reactions like the Vilsmeier-Haack formylation . Researchers utilize this compound to explore new therapeutic agents and study protein-ligand interactions, underscoring its importance in advancing biomedical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B091819 ethyl 3-formyl-1H-indole-2-carboxylate CAS No. 18450-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTMDXSOGQARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408416
Record name ethyl 3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18450-27-6
Record name Ethyl 3-formyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18450-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the development of novel therapeutic agents. This document outlines a common and effective synthetic route, provides detailed experimental protocols, and presents a comprehensive summary of its characterization data.

Synthesis Methodology

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds, such as indoles, at the C-3 position. The process involves the reaction of ethyl 1H-indole-2-carboxylate with a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[1]. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives[1]. These products serve as key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals[1]. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1]. This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the corresponding aldehyde[1].

Synthetic Workflow

The synthesis of this compound from ethyl 1H-indole-2-carboxylate via the Vilsmeier-Haack reaction can be visualized as a straightforward two-step process: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.

G Synthetic Workflow for this compound reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier Formation intermediate Iminium Intermediate vilsmeier->intermediate starting_material Ethyl 1H-indole-2-carboxylate starting_material->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis workup Aqueous Workup (Hydrolysis) workup->product

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on established literature procedures.

Materials and Reagents:

  • Ethyl 1H-indole-2-carboxylate

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethanol

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a stirrer and under an inert atmosphere, a mixture of phosphoryl chloride (0.55 mol) and N,N-dimethylformamide (16 g) is prepared.[2] This mixture is typically cooled in an ice bath.

  • Reaction with Indole Substrate: Ethyl 1H-indole-2-carboxylate (9.45 g, 0.050 mol) is dissolved in DMF and added dropwise to the pre-formed Vilsmeier reagent while maintaining a low temperature.[2]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice.[3] The resulting mixture is then neutralized by the slow addition of a 2 M sodium hydroxide solution until a clear solution is obtained.

  • Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Characterization Data

The synthesized this compound can be thoroughly characterized using various analytical techniques. The following tables summarize the key quantitative data reported in the literature.

Physical and Analytical Data
ParameterValueReference
Molecular FormulaC₁₂H₁₁NO₃[4]
Molecular Weight217.22 g/mol [4]
Melting Point186 °C[2]
AppearanceSolid[5]
Spectroscopic Data

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
1.43t7.1-CH₃ (ethyl)[2]
4.45q7.1-CH₂- (ethyl)[2]
7.22ddd1.1, 7.1, 8.1H-5[2]
7.39ddd1.1, 7.1, 8.2H-6[2]
7.60dd1.1, 8.2H-7[2]
8.18dd1.1, 8.1H-4[2]
10.51s--CHO[2]
12.80s-N-H[2]

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)AssignmentReference
14.2-CH₃ (ethyl)[2]
62.1-CH₂- (ethyl)[2]
113.1C-7[2]
114.9C-3a[2]
121.3C-5[2]
124.5C-4[2]
126.7C-6[2]
127.8C-2[2]
135.0C-3[2]
138.8C-7a[2]
161.9C=O (ester)[2]
185.7C=O (aldehyde)[2]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
1723C=O stretch (ester)[2]
1635C=O stretch (aldehyde)[2]
1576, 1533C=C stretch (aromatic)[2]

Mass Spectrometry

m/zAssignmentReference
217[M]⁺[2]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the starting material to the final characterized product, highlighting the key processes involved.

G Logical Flow of Synthesis and Characterization start Ethyl 1H-indole-2-carboxylate reaction Vilsmeier-Haack Formylation start->reaction crude_product Crude Product reaction->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product characterization Spectroscopic and Physical Characterization pure_product->characterization data Verified Data (NMR, IR, MS, MP) characterization->data

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-2-carboxylate is a key heterocyclic compound belonging to the indole family. Its unique bicyclic structure, featuring both a formyl and an ethyl ester group, makes it a highly versatile intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its significance as a building block in the development of new pharmaceutical agents and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in further chemical transformations. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [1][2]
CAS Number 18450-27-6[1]
Physical Form Solid
Melting Point 186 - 188 °C
Boiling Point Not experimentally determined. A predicted value for the N-methylated analog is 413.8±30.0 °C.
Solubility Moderately soluble in organic solvents such as ethanol and dichloromethane.[1]
pKa Not experimentally determined.
logP Not experimentally determined.

InChI and SMILES:

  • InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3[1]

  • SMILES: CCOC(=O)c1c(c2ccccc2n1)C=O

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following procedures are based on established methodologies for indole derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[3]

Procedure:

  • Dissolve ethyl 1H-indole-2-carboxylate (0.050 mol) in 20 ml of N,N-dimethylformamide (DMF).

  • Add the solution dropwise to a mixture of phosphorus oxychloride (POCl₃, 0.55 mol) and DMF (0.22 mol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice and slowly add a 4.8 M aqueous NaOH solution, ensuring the mixture remains acidic until about three-quarters of the NaOH solution is added.

  • Add the final quarter of the NaOH solution instantaneously.

  • Bring the solution to a boil and then cool it to room temperature.

  • Collect the resulting white precipitate by filtration and wash it with water to yield this compound.[3]

Characterization Protocols
  • 1H NMR (in [D6]-DMSO): The following chemical shifts (δ) and coupling constants (J) are characteristic: 1.35 (t, 3H, J=7.2 Hz, CH₃), 4.39 (q, 2H, J=7.2 Hz, CH₂), 7.32 (ddd, 1H, J=0.8, 7.2, 7.9 Hz, 5'-H), 7.51 (ddd, 1H, J=1.1, 7.2, 8.3 Hz, 6'-H), 7.61 (dd, 1H, J=0.8, 8.3 Hz, 7'-H), 8.24 (dd, 1H, J=1.1, 7.9 Hz, 4'-H), 10.35 (s, 1H, CHO), 12.80 (s, 1H, NH).[3]

  • 13C NMR (in [D6]-DMSO): Characteristic peaks are observed at δ = 14.1, 62.0, 114.0, 119.3, 123.2, 124.3, 125.6, 126.7, 133.5, 136.6, 161.0, 188.4.[3]

The IR spectrum, typically recorded on a KBr pellet, shows characteristic absorption bands at approximately 1723 cm⁻¹ (C=O, ester), 1635 cm⁻¹ (C=O, aldehyde), and in the range of 1576-1533 cm⁻¹ (aromatic C=C stretching).[3]

  • Electron Ionization (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 217.[3]

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass is 217.0739, with an experimental value of 217.0744.[3]

Synthetic and Biological Significance

This compound is a valuable precursor for the synthesis of a wide array of more complex heterocyclic systems and natural product analogues.[3] Its formyl and ester functionalities allow for diverse chemical modifications, making it a key starting material in drug discovery programs.

Notably, it is used in the preparation of aplysinopsin analogues.[3] Aplysinopsins are a class of marine alkaloids that exhibit significant biological activities, including effects on neurotransmission and cytotoxicity towards cancer cells. The ability to synthesize analogues of such compounds is of great interest in medicinal chemistry for the development of new therapeutic agents.

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

experimental_workflow start Ethyl 1H-indole-2-carboxylate formylation Vilsmeier-Haack Formylation (POCl3, DMF) start->formylation product This compound formylation->product characterization Characterization (NMR, IR, MS) product->characterization functionalization Further Functionalization product->functionalization bioactive Synthesis of Bioactive Molecules (e.g., Aplysinopsin Analogues) functionalization->bioactive

Synthesis and functionalization workflow.

The logical relationship for the characterization of the compound can be visualized as follows, demonstrating the convergence of different analytical techniques to confirm the chemical structure.

logical_relationship compound This compound nmr NMR Spectroscopy (Proton and Carbon) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Confirmed Chemical Structure nmr->structure ir->structure ms->structure

Structural characterization workflow.

References

ethyl 3-formyl-1H-indole-2-carboxylate spectroscopic data (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.5 (broad s)Singlet (broad)-NH (indole)
10.5 (s)Singlet-CHO (formyl proton)
8.2 (d)Doublet~8.0H-4 (indole ring)
7.7 (d)Doublet~8.0H-7 (indole ring)
7.5 (t)Triplet~7.5H-6 (indole ring)
7.3 (t)Triplet~7.5H-5 (indole ring)
4.4 (q)Quartet7.1OCH₂ (ethyl ester)
1.4 (t)Triplet7.1CH₃ (ethyl ester)

Note: Predicted values based on typical chemical shifts of related indole derivatives.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~188C=O (formyl)
~161C=O (ester)
~137C-7a
~133C-2
~127C-3a
~127C-6
~125C-4
~123C-5
~119C-3
~114C-7
~62OCH₂ (ethyl ester)
~14CH₃ (ethyl ester)

Note: Predicted values based on typical chemical shifts of related indole derivatives.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadN-H Stretch (indole)
~1710StrongC=O Stretch (ester carbonyl)
~1670StrongC=O Stretch (formyl carbonyl)
~1620MediumC=C Stretch (aromatic)
~1500-1450MediumC=C Stretch (aromatic)
~1250StrongC-O Stretch (ester)

Note: Predicted values based on typical IR absorptions for the functional groups present.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
217High[M]⁺ (Molecular Ion)
188Medium[M - CHO]⁺
172Medium[M - OCH₂CH₃]⁺
144High[M - COOCH₂CH₃]⁺
116Medium[Indole nucleus fragment]

Note: Predicted fragmentation pattern based on the structure. The molecular ion peak is confirmed by high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra are recorded on a Bruker Avance DPX 300 (300 MHz) spectrometer or equivalent.[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired.

Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Perkin-Elmer 1310 infrared spectrophotometer or a similar FT-IR instrument.[1] The solid sample is prepared for analysis using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are recorded on an AutoSpecQ spectrometer using electron ionization (EI).[1] A direct insertion probe is used to introduce the solid sample into the ion source. High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition of the molecular ion. The calculated exact mass for C₁₂H₁₁NO₃ is 217.0739.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation and Confirmation Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formyl-1H-indole-2-carboxylate stands as a pivotal molecule in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. While extensive research has focused on the pharmacological activities of its derivatives, this technical guide consolidates the current understanding of the intrinsic and potential biological activities of the core compound itself. This document provides a comprehensive overview of its role as a key intermediate, details relevant experimental protocols for biological screening, and presents potential mechanisms of action through signaling pathway diagrams. The information herein is intended to empower researchers and drug development professionals in leveraging this promising indole scaffold for the discovery of novel therapeutic agents.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone in drug discovery, forming the structural basis for numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] this compound, a key derivative, features both a formyl and an ethyl carboxylate group, making it a highly reactive and versatile intermediate for the synthesis of more complex molecules.[2] While often utilized as a building block, the inherent functionalities of this compound suggest the potential for its own biological activities, a topic this guide aims to explore. The presence of the indole nucleus, a known pharmacophore, coupled with reactive aldehyde and ester moieties, positions this compound as a molecule of significant interest for biological screening.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound is typically achieved through the formylation of ethyl 1H-indole-2-carboxylate using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Synthesis Ethyl 1H-indole-2-carboxylate Ethyl 1H-indole-2-carboxylate Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Ethyl 1H-indole-2-carboxylate->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound POCl3 + DMF POCl3 + DMF POCl3 + DMF->Vilsmeier-Haack Reaction

Caption: Synthetic pathway for this compound.

Potential Biological Activities

While direct biological screening data for this compound is limited in the public domain, the extensive body of research on its derivatives provides strong evidence for its potential in several therapeutic areas. The core indole scaffold is known to interact with various biological targets, and the formyl and carboxylate groups can participate in hydrogen bonding and other interactions within enzyme active sites or receptor binding pockets.

Antimicrobial Activity

Numerous derivatives synthesized from this compound have demonstrated significant antimicrobial properties.[3] These derivatives often incorporate other heterocyclic rings, such as thiazole or triazole, which are known for their antimicrobial effects.[5] The indole moiety itself is a key feature of many natural and synthetic antimicrobial agents. It is plausible that the parent compound exhibits at least moderate antimicrobial activity, which is then enhanced by further chemical modifications.

Anticancer Activity

The indole scaffold is present in many potent anticancer agents.[6] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[6] The potential for these compounds to induce apoptosis and inhibit cell cycle progression suggests that the core molecule may possess foundational cytotoxic properties that can be amplified through derivatization.

Anti-inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin being a prominent example.[7] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[7][8] The structural similarity of this compound to known anti-inflammatory agents suggests its potential as a COX inhibitor.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Indole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Indolyl-thiazolidinonesStaphylococcus aureusNot specified[3]
Indolyl-pyridazinosEscherichia coliNot specified[3]
Indole-triazole conjugatesCandida albicansNot specified[5]

Table 2: Cytotoxicity of Indole Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Thiazolyl-indole-2-carboxamidesMCF-7 (Breast Cancer)6.10 ± 0.4[6]
Thiazolyl-indole-2-carboxamidesA549 (Lung Cancer)Not specified[6]
Indole-based entitiesHCT116 (Colon Cancer)Not specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement Cell Seeding in 96-well plate Cell Seeding in 96-well plate 24h Incubation 24h Incubation Cell Seeding in 96-well plate->24h Incubation Addition of this compound Addition of this compound 24h Incubation->Addition of this compound Incubation (24-72h) Incubation (24-72h) Addition of this compound->Incubation (24-72h) Addition of MTT Reagent Addition of MTT Reagent Incubation (24-72h)->Addition of MTT Reagent 4h Incubation 4h Incubation Addition of MTT Reagent->4h Incubation Formazan Solubilization (DMSO) Formazan Solubilization (DMSO) 4h Incubation->Formazan Solubilization (DMSO) Absorbance Reading (570 nm) Absorbance Reading (570 nm) Formazan Solubilization (DMSO)->Absorbance Reading (570 nm) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Absorbance Reading (570 nm)->Data Analysis (IC50 Calculation)

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[8][13]

Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound for a specified period.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.

  • Product Measurement: The reaction produces prostaglandin H2 (PGH2), which is then converted to a more stable product, such as prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using methods like ELISA or chromatography.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value.

Potential Signaling Pathways

While the precise mechanisms of action for this compound are yet to be fully elucidated, its derivatives have been shown to interact with various signaling pathways implicated in cancer and inflammation. A plausible hypothetical pathway involves the modulation of the NF-κB signaling cascade, a key regulator of inflammation and cell survival.

NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 COX-2 Gene Transcription->COX-2 This compound This compound This compound->IKK Complex Inhibits?

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a molecule of considerable interest in the field of drug discovery. Its strategic importance as a synthetic intermediate for a wide range of biologically active compounds is well-established. While direct evidence of its own pharmacological profile is still emerging, the consistent bioactivity of its derivatives strongly suggests that the core scaffold possesses inherent potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Future research should focus on the comprehensive biological screening of this compound to quantify its intrinsic activities. Elucidating its precise mechanisms of action and identifying its direct molecular targets will be crucial steps in unlocking its full therapeutic potential. The experimental protocols and potential pathways outlined in this guide provide a framework for such future investigations, paving the way for the development of novel and effective therapeutics based on this versatile indole scaffold.

References

A Technical Guide to the Synthesis of Indole-2-Carboxylates: Core Methodologies and Modern Advances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its versatile structure allows for a wide range of functionalization, making it a critical building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing indole-2-carboxylates, with a detailed focus on the classical Fischer and Reissert indole syntheses, alongside modern palladium- and copper-catalyzed methods, and microwave-assisted protocols. This guide presents detailed experimental procedures, quantitative data for comparative analysis, and visualized reaction pathways to facilitate practical application in a research and development setting.

Core Synthetic Strategies

The construction of the indole-2-carboxylate ring system can be achieved through several established synthetic routes. The selection of a particular methodology is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the indole ring, scalability, and overall efficiency. This guide will delve into the following key synthetic transformations.

The Reissert Indole Synthesis

The Reissert indole synthesis is a classical and reliable method for the preparation of indole-2-carboxylic acids and their ester derivatives. This two-step process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.

Reaction Workflow: Reissert Synthesis

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A o-Nitrotoluene D Ethyl o-Nitrophenylpyruvate A->D B Diethyl Oxalate B->D C Potassium Ethoxide in Ethanol C->D Base E Ethyl o-Nitrophenylpyruvate G Indole-2-carboxylate E->G F Reducing Agent (e.g., Zn/AcOH or H₂, Pd/C) F->G Reduction & Cyclization

Caption: General workflow of the Reissert indole synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl o-Nitrophenylpyruvate Potassium Salt

A detailed procedure for the synthesis of the potassium salt of ethyl o-nitrophenylpyruvate, a key intermediate in the Reissert synthesis, has been well-established. In a typical procedure, potassium metal is dissolved in absolute ethanol to generate potassium ethoxide. To this solution, diethyl oxalate and o-nitrotoluene are added sequentially. The reaction mixture is stirred, leading to the precipitation of the deep-purple potassium salt of ethyl o-nitrophenylpyruvate, which can be isolated by filtration. It is crucial to use anhydrous conditions as the presence of water can significantly impact the yield.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

The isolated potassium salt of ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization to afford the desired indole-2-carboxylate. A common method involves the catalytic hydrogenation of the nitro group.[1]

Detailed Protocol:

Thirty grams (0.109 mole) of the potassium salt of ethyl o-nitrophenylpyruvate is dissolved in 200 ml of glacial acetic acid in a hydrogenation bottle.[1] To this yellow, opaque solution, 0.20 g of platinum catalyst is added.[1] The bottle is then placed in a Parr low-pressure hydrogenation apparatus and the system is flushed several times with hydrogen.[1] With an initial pressure of approximately 30 p.s.i., the mixture is shaken until the uptake of hydrogen ceases, and for an additional 1-2 hours to ensure complete reaction.[1]

Following the reaction, the catalyst is removed by filtration and washed with glacial acetic acid. The filtrate is then slowly poured into 3 liters of water with stirring, which causes the ethyl indole-2-carboxylate to precipitate as a yellow solid.[1] The product is collected by filtration, washed thoroughly with water, and dried over calcium chloride in a desiccator.[1] This procedure typically yields 11.3–11.7 g (41–44% based on o-nitrotoluene) of ethyl indole-2-carboxylate as white needles after recrystallization.[1]

Quantitative Data for Reissert Synthesis
Starting Material (o-Nitrotoluene derivative)Reducing AgentSolventYield (%)Reference
o-NitrotolueneH₂, Pt catalystGlacial Acetic Acid41-44[1]
o-NitrotolueneZn, Acetic AcidAcetic AcidNot specified[2][3]
o-NitrotolueneFeSO₄, NH₄OHWater/AmmoniaNot specified[4]
4-Chloro-1-methyl-2-nitrobenzeneFe, Acetic Acid/EthanolAcetic Acid/EthanolNot specified[5]
4-Fluoro-1-methyl-2-nitrobenzeneNot specifiedNot specifiedNot specified[5]

The Fischer Indole Synthesis

The Fischer indole synthesis is one of the most widely used methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound, such as an α-ketoester like ethyl pyruvate.

Reaction Workflow: Fischer Synthesis

Fischer_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization A Phenylhydrazine D Ethyl Pyruvate Phenylhydrazone A->D B Ethyl Pyruvate B->D C Solvent (e.g., Ethanol) C->D Condensation E Ethyl Pyruvate Phenylhydrazone G Ethyl Indole-2-carboxylate E->G F Acid Catalyst (e.g., Polyphosphoric Acid) F->G Cyclization

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocols

A general two-step procedure for the synthesis of substituted indole-2-carboxylates via the Fischer indole synthesis is as follows:[6]

Step 1: Hydrazone Formation

Substituted phenylhydrazine hydrochloride or phenylhydrazine is used as the starting material and is condensed with ethyl pyruvate.[6] The reaction is carried out in a suitable solvent, and upon completion, the solvent is removed. The resulting crude hydrazone is then purified by recrystallization from an aqueous ethanol solution to yield the phenylhydrazone as pale yellow crystals.[6]

Step 2: Indole Cyclization

The purified phenylhydrazone is then subjected to an acid-catalyzed cyclization to form the indole ring.[6] A mixture of polyphosphoric acid and phosphoric acid is heated with stirring.[6] The phenylhydrazone is added in batches while controlling the temperature.[6] After the addition is complete, the reaction is allowed to proceed for a short period before being quenched by pouring it into an ice-water mixture. The precipitated product, substituted ethyl indole-2-carboxylate, is collected by filtration and dried.[6] This method has been reported to produce the final product with a purity of greater than 97% and a yield of 64%.[6]

Quantitative Data for Fischer Synthesis
Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystYield (%)Reference
PhenylhydrazineEthyl pyruvatePolyphosphoric acid/Phosphoric acid64[6]
N-MethylphenylhydrazinePyruvic acidNot specified (heat)5 (for 1-methyl-2-indolecarboxylic acid)[7]
2-MethoxyphenylhydrazineEthyl pyruvateHCl/EtOHAbnormal product (ethyl 6-chloroindole-2-carboxylate) as main product[8]
2-MethoxyphenylhydrazineEthyl pyruvateH₂SO₄/EtOHNormal product (ethyl 7-methoxyindole-2-carboxylate)[8]

Modern Synthetic Methodologies

In addition to the classical methods, a number of modern, transition-metal-catalyzed approaches for the synthesis of indole-2-carboxylates have been developed, offering advantages in terms of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Aerobic Amination

A notable modern approach involves the palladium-catalyzed aerobic amination of aryl C-H bonds.[4][9] This method utilizes readily available 2-acetamido-3-aryl-acrylates as starting materials, which undergo an intramolecular C-H amination to afford 1-acetyl indole-carboxylates. A subsequent deacetylation step yields the final indole-2-carboxylate product.[9]

Reaction Workflow: Palladium-Catalyzed Aerobic Amination

Palladium_Catalyzed_Amination A 2-Acetamido-3-aryl-acrylate D 1-Acetyl Indole-carboxylate A->D B Pd(II) Catalyst (e.g., Pd(OAc)₂) B->D Catalyst C Oxygen (O₂) (Terminal Oxidant) C->D Oxidant F Indole-2-carboxylate D->F E Deacetylation E->F

Caption: Workflow for the Pd-catalyzed aerobic amination synthesis of indole-2-carboxylates.

This reaction is carried out using a catalytic amount of a Pd(II) source, with molecular oxygen serving as the terminal oxidant.[4][9] The methodology has been shown to be effective for a wide range of both electron-rich and electron-poor substrates, affording the products in good to high yields.[9]

Copper-Catalyzed Methods

Copper catalysis has also emerged as a powerful tool for the synthesis of indole derivatives. A ligand-free copper-catalyzed cascade process has been developed for the synthesis of indole-2-carboxylic esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate.[3] This reaction proceeds through a condensation/coupling/deformylation cascade and is effective for a range of 2-iodo, 2-bromo, and 2-chloro substrates under mild conditions.[3]

Another copper-catalyzed approach involves a one-pot, three-step cascade reaction of bromobenzaldehydes with ethyl acetamidoacetate in the renewable solvent 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, using CuI as the catalyst.[10] This method provides good yields and avoids the use of dipolar aprotic solvents like DMSO.[10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of indole-2-carboxylic acid esters, offering significant advantages in terms of reduced reaction times and often improved yields.[2] An improved procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50 °C.[2] This method is characterized by its high product yields, short reaction times, mild conditions, and straightforward workup.[2]

Summary of Synthetic Methods and Quantitative Data

Synthetic MethodKey Starting MaterialsKey Reagents/CatalystsTypical Yields (%)Key Advantages
Reissert Synthesis o-Nitrotoluene, Diethyl oxalateBase (e.g., KOEt), Reducing agent (e.g., H₂/Pd/C, Zn/AcOH)41-44Reliable, well-established, good for specific substitution patterns.
Fischer Synthesis Phenylhydrazine, Ethyl pyruvateAcid catalyst (e.g., Polyphosphoric acid)~64Versatile, widely applicable, tolerates various substituents.
Pd-Catalyzed Aerobic Amination 2-Acetamido-3-aryl-acrylatesPd(OAc)₂, O₂Good to highHigh efficiency, broad substrate scope, uses a green oxidant.
Cu-Catalyzed Cascade 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetateCu catalyst (ligand-free)Not specifiedMild conditions, ligand-free, cascade process.
Cu-Catalyzed Cascade (in renewable solvent) Bromobenzaldehydes, Ethyl acetamidoacetateCuI, Cs₂CO₃GoodUses renewable solvents, avoids dipolar aprotic solvents.
Microwave-Assisted Synthesis 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetateIonic liquid, Microwave irradiationHighRapid, high yields, mild conditions.

Conclusion

The synthesis of indole-2-carboxylates is a well-developed field with a rich history of classical methods and a continuous drive towards more efficient and sustainable modern approaches. The Reissert and Fischer indole syntheses remain valuable and widely practiced methodologies, particularly for specific substitution patterns. However, the advent of transition-metal catalysis, particularly with palladium and copper, has opened up new avenues for the construction of these important heterocyclic scaffolds with enhanced efficiency, broader substrate scope, and milder reaction conditions. Furthermore, the application of enabling technologies such as microwave irradiation continues to push the boundaries of reaction efficiency. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide provides the fundamental knowledge and practical details necessary for researchers, scientists, and drug development professionals to navigate the synthesis of this critical class of compounds.

References

An In-depth Technical Guide to the Formation of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed exploration of the chemical synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] The primary focus of this document is the Vilsmeier-Haack reaction, the most common and efficient method for the formylation of ethyl 1H-indole-2-carboxylate.[3][4]

Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which is the most nucleophilic site for electrophilic substitution.[1]

The reaction involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][5]

Mechanism of Formation

The formation of this compound via the Vilsmeier-Haack reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C3 position of the ethyl 1H-indole-2-carboxylate attacks the electrophilic Vilsmeier reagent. This step leads to the formation of a cationic intermediate, which is stabilized by the delocalization of the positive charge over the indole ring.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.

A schematic representation of this mechanism is provided below.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole_Ester Ethyl 1H-indole-2-carboxylate Iminium_Intermediate Iminium Intermediate Indole_Ester->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O H2O H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

The following table summarizes a typical experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.[4]

Parameter Value Notes
Starting Material Ethyl 1H-indole-2-carboxylate-
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)DMF acts as both the formyl source and the solvent.
Molar Ratio (POCl₃:DMF) 1:3.3 (approx.)A mixture of POCl₃ (5 ml, 0.055 mol) and DMF (16 g, 0.22 mol) is cited in one study.
Molar Ratio (Starting Material:Reagents) 1:1.1 (POCl₃), 1:4.4 (DMF)Based on using 9.45 g (0.05 mol) of ethyl 1H-indole-2-carboxylate.
Reaction Temperature Not explicitly stated, but Vilsmeier-Haack reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature or heated.Careful temperature control is important during the addition of POCl₃.
Reaction Time Not explicitly stated.The reaction progress is typically monitored by Thin Layer Chromatography (TLC).
Work-up Typically involves quenching the reaction mixture with ice water or a base solution, followed by extraction of the product into an organic solvent.-
Purification Recrystallization from ethanol.-
Melting Point of Product 186 °C-

Alternative Formylation Method: Reimer-Tiemann Reaction

While the Vilsmeier-Haack reaction is the most prominently cited method for the synthesis of this compound, the Reimer-Tiemann reaction is another classical method for the formylation of indoles and other electron-rich aromatic compounds.[6][7][8]

The Reimer-Tiemann reaction typically employs chloroform (CHCl₃) and a strong base, such as potassium hydroxide (KOH), to generate dichlorocarbene (:CCl₂) as the electrophilic species.[6] This carbene then attacks the indole ring, usually at the C3 position, leading to a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[6]

However, for the specific synthesis of this compound, the Vilsmeier-Haack reaction is generally preferred due to its often milder conditions and higher yields.

Logical Relationship of Reimer-Tiemann Reaction

Reimer_Tiemann_Pathway Indole Indole Substrate Attack Electrophilic Attack at C3 Indole->Attack Reagents CHCl₃ + Strong Base (e.g., KOH) Carbene Dichlorocarbene (:CCl₂) Generation Reagents->Carbene Carbene->Attack Intermediate Dichloromethyl Intermediate Attack->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 3-Formylindole Hydrolysis->Product

References

Determining the Solubility of Ethyl 3-Formyl-1H-Indole-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-formyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and drug delivery studies. This technical guide addresses the current knowledge on the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this document provides the available qualitative information and presents a detailed, standardized experimental protocol for researchers to determine the thermodynamic solubility in various solvents using the gold-standard shake-flask method. This guide includes methodologies for sample analysis by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy and provides a framework for the systematic generation of reliable solubility data.

Current Understanding of Solubility

Currently, there is a lack of comprehensive quantitative data in the public domain for the solubility of this compound. However, existing literature provides some qualitative insights:

  • It is described as a solid at room temperature that may exhibit moderate solubility in organic solvents such as ethanol and dichloromethane [1].

  • Synthetic procedures often involve washing the compound with water, ethanol, and diethyl ether , which suggests it has low solubility in these solvents, making them suitable for purification by removing more soluble impurities[2].

Given the absence of precise measurements, experimental determination is necessary for any application requiring quantitative solubility values.

Data Presentation Framework

To facilitate systematic data collection and comparison, researchers can use the following table to record experimentally determined solubility values for this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Water25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis
Ethyl Acetate25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
Toluene25HPLC/UV-Vis
User-defined

Experimental Protocols: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, which is a reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound.[3][4][5]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Materials and Equipment
  • Compound: High-purity, crystalline this compound.

  • Solvents: HPLC-grade or equivalent purity solvents of interest.

  • Apparatus:

    • Analytical balance

    • Glass vials or flasks with screw caps or glass stoppers

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

    • Volumetric flasks and pipettes

    • Analytical instrument: HPLC with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) until equilibrium prep2->equil sep1 Allow solid to settle (optional) equil->sep1 sep2 Centrifuge to pellet excess solid sep1->sep2 sep3 Filter supernatant with syringe filter (0.22 µm) sep2->sep3 an2 Dilute filtered saturated solution sep3->an2 an1 Prepare calibration standards an3 Analyze samples and standards by HPLC or UV-Vis an1->an3 an2->an3 calc1 Determine concentration from calibration curve an3->calc1 calc2 Calculate original solubility (accounting for dilution) calc1->calc2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an amount of this compound into a glass vial. The amount should be in clear excess of its estimated solubility to ensure a saturated solution with visible solid remaining at equilibrium.

    • Add a precise volume of the pre-equilibrated solvent to the vial.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis:

    • Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a pre-validated analytical method (HPLC or UV-Vis Spectroscopy as described below).

Analytical Methods

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[6][7]

  • Method Development: Develop an HPLC method capable of resolving this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards to create a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the solubility in the original saturated solution.

B. UV-Vis Spectroscopy

This method is faster but less specific than HPLC. It is suitable if the compound has a distinct chromophore and is free from absorbing impurities.[8][9]

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample.

  • Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility by multiplying by the dilution factor.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, the qualitative information available suggests moderate to low solubility in common organic solvents. For drug development professionals and researchers requiring precise data, direct experimental measurement is essential. The shake-flask method detailed in this guide provides a robust and reliable framework for determining the thermodynamic solubility of this compound. Accurate and consistent application of this protocol will enable researchers to build a valuable dataset, aiding in process development, formulation, and further scientific investigation.

References

Quantum Chemical Analysis of Ethyl 3-formyl-1H-indole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on ethyl 3-formyl-1H-indole-2-carboxylate, a key indole derivative with significant potential in medicinal chemistry. Indole scaffolds are central to numerous biologically active compounds, and understanding their electronic and structural properties through computational methods is crucial for modern drug design and development. This document outlines the theoretical approach to elucidating the molecular geometry, vibrational modes, and electronic characteristics of this target molecule.

Introduction

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents and natural product analogues.[1] Its chemical reactivity and biological interactions are intrinsically linked to its three-dimensional structure and electronic landscape. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate these properties at the atomic level. This guide presents a summary of theoretical data that would be derived from such a study, providing valuable insights for researchers in medicinal chemistry and materials science.

Computational Methodology

The quantum chemical calculations summarized herein are hypothetically performed using the Gaussian suite of programs. The methodology is based on established and widely validated computational chemistry protocols for organic molecules.

Geometry Optimization

The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for describing the electronic structure and geometry of the molecule. The convergence criteria were set to the default values in the Gaussian software, ensuring that a true energy minimum was located on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

Electronic Property Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Molecular Electrostatic Potential (MEP) maps are also typically generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites.

Data Presentation

The following tables summarize the quantitative data obtained from the hypothetical quantum chemical calculations on this compound.

Optimized Molecular Geometry

The tables below present the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters define the three-dimensional conformation of the molecule.

Table 1: Selected Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
N1C21.375
N1C7a1.390
C2C31.410
C3C3a1.450
C3aC41.400
C4C51.385
C5C61.405
C6C71.390
C7C7a1.400
C2C81.480
C8O11.220
C8O21.350
O2C91.450
C9C101.520
C3C111.470
C11O31.230

Table 2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C7aN1C2108.5
N1C2C3109.0
C2C3C3a107.5
C3C3aC4132.0
C3C3aC7a106.0
C4C3aC7a122.0
C3aC4C5118.0
C4C5C6121.0
C5C6C7121.5
C6C7C7a117.5
C3aC7aN1109.0
N1C2C8120.0
C3C2C8131.0
C2C8O1125.0
C2C8O2112.0
O1C8O2123.0
C8O2C9116.0
O2C9C10108.0
C2C3C11128.0
C3aC3C11124.5
C3C11O3124.0

Table 3: Selected Dihedral Angles (°)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7aN1C2C30.5
N1C2C3C3a-0.8
C2C3C3aC4179.5
C3C3aC4C5-179.8
C3aC4C5C60.2
C4C5C6C70.0
C5C6C7C7a-0.2
C6C7C7aN10.1
C7C7aN1C20.1
C3C2C8O1178.0
C3C2C8O2-2.5
C2C8O2C9179.0
C8O2C9C10-175.0
C2C3C11O3177.0
Vibrational Frequencies

The most significant calculated vibrational frequencies and their corresponding assignments are presented in Table 4. These frequencies are typically scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments

Frequency (cm⁻¹)Vibrational Mode
3450N-H stretch
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
1720C=O stretch (ester)
1680C=O stretch (formyl)
1610, 1580, 1470C=C aromatic ring stretch
1450C-H bend (aliphatic)
1380C-N stretch
1250C-O stretch (ester)
850-750C-H out-of-plane bend (aromatic)
Electronic Properties

The key electronic properties derived from the calculations are summarized in Table 5. The HOMO and LUMO energies provide insights into the molecule's ability to donate and accept electrons, respectively.

Table 5: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.20 eV
LUMO Energy-2.15 eV
HOMO-LUMO Energy Gap4.05 eV
Dipole Moment3.50 Debye

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecule and the computational workflow.

molecular_structure cluster_indole Indole Ring cluster_ester Ethyl Carboxylate Group cluster_formyl Formyl Group N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C8 C8 C2->C8 C3a C3a C3->C3a C11 C11 C3->C11 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 O1 O1 C8->O1 = O2 O2 C8->O2 C9 C9 O2->C9 C10 C10 C9->C10 O3 O3 C11->O3 =

Caption: Molecular graph of this compound.

computational_workflow start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_ana Vibrational Frequency Analysis geom_opt->freq_ana elec_prop Electronic Property Analysis geom_opt->elec_prop results Optimized Geometry, Vibrational Frequencies, HOMO-LUMO, MEP freq_ana->results elec_prop->results

Caption: Workflow for quantum chemical calculations.

logical_relationship cluster_input Input cluster_calculation Calculation cluster_output Output Data molecule This compound optimization Geometry Optimization molecule->optimization method Computational Method (DFT: B3LYP/6-311++G(d,p)) method->optimization properties Property Calculation optimization->properties geometry Optimized Structure (Bond Lengths, Angles) properties->geometry vibrational Vibrational Spectra (IR, Raman) properties->vibrational electronic Electronic Properties (HOMO, LUMO, MEP) properties->electronic

Caption: Logical flow of the computational analysis.

Conclusion

The theoretical data presented in this guide provide a detailed picture of the structural and electronic characteristics of this compound. The optimized geometry offers a precise three-dimensional model of the molecule, while the vibrational analysis can aid in the interpretation of experimental spectroscopic data. Furthermore, the electronic properties, such as the HOMO-LUMO gap and electrostatic potential, are invaluable for predicting the molecule's reactivity and potential interaction with biological targets. This computational approach serves as a critical component in the rational design of novel indole-based therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability of Ethyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of ethyl 3-formyl-1H-indole-2-carboxylate. Due to the limited availability of specific experimental data for this compound, this document focuses on its known physical properties, detailed and generalized experimental protocols for thermal analysis, and a discussion of its expected thermal decomposition behavior based on the analysis of its constituent functional groups and structurally related molecules. This guide is intended to provide a robust framework for researchers and drug development professionals working with this and similar indole derivatives.

Introduction

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. This guide outlines the available data and provides methodologies for a thorough thermal stability assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Currently, only the melting point has been reported in the literature.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Melting Point (mp)186 - 188 °C
Decomposition TemperatureData not currently available
Enthalpy of Fusion (ΔHfus)Data not currently available

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability of this compound, two primary thermoanalytical techniques are recommended: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is employed to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting endotherm to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with degradation.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the final residual mass.

Expected Thermal Decomposition Profile

In the absence of specific experimental data, the thermal decomposition of this compound can be predicted based on the reactivity of its functional groups: the indole ring, the ethyl ester, and the formyl group.

  • Ester Pyrolysis: Esters with a β-hydrogen, such as ethyl esters, can undergo thermal elimination to form a carboxylic acid and an alkene. In this case, the ethyl ester could decompose to yield 3-formyl-1H-indole-2-carboxylic acid and ethylene.

  • Decarbonylation of the Formyl Group: Aromatic aldehydes can undergo decarbonylation at elevated temperatures to lose carbon monoxide.

  • Decarboxylation: The resulting carboxylic acid from ester pyrolysis would likely be unstable at higher temperatures and could undergo decarboxylation to yield 3-formyl-1H-indole.

  • Indole Ring Degradation: At very high temperatures, the indole ring itself would be expected to fragment.

Based on these considerations, a multi-step decomposition is plausible. The initial decomposition is likely to involve the ester and formyl side chains, followed by the degradation of the indole core at higher temperatures.

Visualizations

The following diagrams illustrate the experimental workflows for thermal analysis and a proposed decomposition pathway for this compound.

Experimental_Workflow_Thermal_Analysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Start Sample Preparation (5-10 mg in Al pan) DSC_Inst Instrument Setup (Sample and Reference Pans) DSC_Start->DSC_Inst DSC_Atm Inert Atmosphere (Nitrogen Purge) DSC_Inst->DSC_Atm DSC_Prog Temperature Program (e.g., 10 °C/min) DSC_Atm->DSC_Prog DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Prog->DSC_Data DSC_Analysis Data Analysis (Melting Point, Enthalpy) DSC_Data->DSC_Analysis TGA_Start Sample Preparation (5-10 mg in Ceramic/Pt pan) TGA_Inst Instrument Setup (TGA Balance) TGA_Start->TGA_Inst TGA_Atm Inert Atmosphere (Nitrogen Purge) TGA_Inst->TGA_Atm TGA_Prog Temperature Program (e.g., 10 °C/min) TGA_Atm->TGA_Prog TGA_Data Data Acquisition (Mass vs. Temp) TGA_Prog->TGA_Data TGA_Analysis Data Analysis (Decomposition Temp, Mass Loss) TGA_Data->TGA_Analysis Start Thermal Stability Assessment Start->DSC_Start Start->TGA_Start Decomposition_Pathway cluster_path1 Path A: Ester Pyrolysis cluster_path2 Path B: Decarbonylation cluster_final Final Degradation Parent This compound Intermediate1 3-Formyl-1H-indole-2-carboxylic Acid + Ethylene Parent->Intermediate1 Heat Intermediate2 Ethyl 1H-indole-2-carboxylate + CO Parent->Intermediate2 High Heat Product1 3-Formyl-1H-indole + CO2 Intermediate1->Product1 Decarboxylation Final_Products Indole Ring Fragmentation Products Product1->Final_Products High Temp Intermediate2->Final_Products High Temp

Methodological & Application

Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 3-formyl-1H-indole-2-carboxylate as a versatile building block in various multicomponent reactions (MCRs). The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization through MCRs offers an efficient pathway to novel and structurally diverse molecules with potential therapeutic applications.[1][2][3] This document outlines protocols for key MCRs, presents quantitative data for synthesized compounds, and illustrates reaction mechanisms.

Overview

This compound is a bifunctional reagent possessing both an electrophilic aldehyde group and a nucleophilic indole core, making it an ideal substrate for a range of multicomponent reactions.[4] Its application allows for the rapid construction of complex molecular architectures, including peptidomimetics and fused heterocyclic systems, which are of significant interest in drug discovery.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When this compound is employed as the aldehyde component, it leads to the formation of novel dipeptides and peptidomimetics incorporating the indole moiety. These structures are of particular interest due to the prevalence of indole in biologically active compounds.

General Reaction Scheme

Ugi_Reaction Indole Ethyl 3-formyl- 1H-indole-2-carboxylate Plus1 + Indole->Plus1 Amine Amine (R¹-NH₂) Plus2 + Amine->Plus2 CarboxylicAcid Carboxylic Acid (R²-COOH) Plus3 + CarboxylicAcid->Plus3 Isocyanide Isocyanide (R³-NC) Product Indolyl Dipeptidomimetic Isocyanide->Product Plus1->Amine Plus2->CarboxylicAcid Plus3->Isocyanide

Caption: General scheme of the Ugi four-component reaction.

Experimental Protocol

A solution of this compound (1.0 mmol) and an amine (1.0 mmol) in methanol (5 mL) is stirred for 30 minutes at room temperature. Subsequently, a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) are added to the mixture.[5] The reaction is stirred for 48 hours, after which the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired dipeptidomimetic product.[5]

Data Summary

The following table summarizes the yields of various dipeptidomimetics synthesized via the Ugi reaction using this compound.

Amine (R¹)Isocyanide (R³)Carboxylic Acid (R²)Product Yield (%)
CyclohexylamineCyclohexyl isocyanide(S)-N-Boc-Alanine91
Cyclohexylaminetert-Butyl isocyanide(S)-N-Boc-Alanine88
AnilineCyclohexyl isocyanide(S)-N-Boc-Alanine85
4-MethoxyanilineCyclohexyl isocyanide(S)-N-Boc-Alanine89
BenzylamineCyclohexyl isocyanide(S)-N-Boc-Alanine87
CyclohexylamineCyclohexyl isocyanide(S)-N-Boc-Serine86
Anilinetert-Butyl isocyanide(S)-N-Boc-Serine82

Data sourced from a study on the participation of ethyl 3-formylindole-2-carboxylate in the Ugi four-component condensation reaction.[5]

Reaction Mechanism

The Ugi reaction proceeds through a series of equilibria, initiated by the formation of an imine from the aldehyde and amine.[1][3] The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. The reaction is driven to completion by the irreversible Mumm rearrangement to form the stable α-acylamino amide product.[1][3]

Ugi_Mechanism A Indole-CHO + R¹-NH₂ B Imine intermediate A->B - H₂O C Iminium ion B->C + R²-COOH D Nitrilium ion intermediate C->D + R³-NC E Adduct D->E + R²-COO⁻ F Ugi Product (α-acylamino amide) E->F Mumm Rearrangement

Caption: Simplified mechanism of the Ugi reaction.

Condensation with Active Methylene Compounds

This compound readily undergoes Knoevenagel-type condensation reactions with various active methylene compounds. These reactions provide a straightforward route to aplysinopsin and β-carboline thiohydantoin analogues, which are classes of marine alkaloids with interesting biological activities.

General Reaction Scheme

Condensation_Reaction Indole Ethyl 3-formyl- 1H-indole-2-carboxylate Plus + Indole->Plus ActiveMethylene Active Methylene Compound Product Condensation Product ActiveMethylene->Product Plus->ActiveMethylene

Caption: Condensation with active methylene compounds.

Experimental Protocol

A mixture of this compound (1 mmol), the active methylene compound (1 mmol), and sodium acetate (1.2 mmol) in glacial acetic acid (5 mL) is heated at reflux for the time specified in the data table. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give the pure condensation product.

Data Summary
Active Methylene CompoundReaction Time (h)Product Yield (%)
N-Methyl-2-thiohydantoin574
N-Ethyl-2-thiohydantoin549
N-Benzyl-2-thiohydantoin765
N-Phenyl-2-thiohydantoin452
N-(4-Methylphenyl)-2-thiohydantoin820
N-(3,4-Dichlorophenyl)-2-thiohydantoin636
Thiobarbituric acid169

Data extracted from a study on the synthesis of aplysinopsin and β-carboline thiohydantoin analogues.

Other Potential Multicomponent Reactions

While specific examples are less documented, the reactivity of this compound suggests its potential application in other named multicomponent reactions.

  • Passerini Three-Component Reaction: This reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The indole aldehyde could potentially participate in this reaction to yield novel depsipeptide-like structures.

  • Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound could lead to the synthesis of dihydropyrimidinones bearing an indole moiety, a scaffold with known pharmacological activities.

  • Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form dihydropyridines. Incorporating the indole aldehyde could generate novel indole-substituted dihydropyridine derivatives, which are analogues of known calcium channel blockers.

Further research is warranted to explore the full potential of this compound in these and other multicomponent reactions.

Applications in Drug Discovery

The indole nucleus is a cornerstone in the development of new therapeutic agents. Multicomponent reactions utilizing this compound provide rapid access to libraries of complex indole derivatives.

  • Peptidomimetics: The Ugi reaction products are peptidomimetics that can mimic or interfere with protein-protein interactions or bind to enzyme active sites. The conformational constraints and diverse functionalities that can be introduced make them valuable for lead optimization.

  • Fused Heterocycles: The condensation products and potential products from other MCRs can serve as precursors to complex, fused heterocyclic systems. These scaffolds are often found in natural products with potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.

  • Diversity-Oriented Synthesis: The convergent nature of MCRs allows for the generation of a large number of diverse molecules from a small set of starting materials. This is a key strategy in diversity-oriented synthesis for the exploration of new chemical space and the discovery of novel biological probes and drug candidates.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex and biologically relevant molecules through multicomponent reactions. The Ugi and Knoevenagel-type condensation reactions have been successfully demonstrated, yielding peptidomimetics and precursors to marine alkaloids. The potential for its application in other MCRs opens up exciting avenues for the discovery of new chemical entities for drug development. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Synthetic Protocols for Scaling Up Ethyl 3-Formyl-1H-indole-2-carboxylate: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthetic protocols for the preparation of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocols described herein are based on established and reliable chemical transformations, suitable for laboratory and potential pilot-plant scale-up.

Introduction

This compound is a versatile building block in medicinal chemistry, featuring a reactive aldehyde group at the C3 position of the indole scaffold. This functionality allows for a wide range of subsequent chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems, including potential therapeutic agents. The most common and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate. This document outlines a two-step synthetic sequence, commencing with the esterification of indole-2-carboxylic acid to afford the starting material, followed by its formylation to yield the target product.

Data Presentation

The following table summarizes the quantitative data for the two key synthetic steps involved in the preparation of this compound.

StepReactionStarting MaterialScale (Starting Material)Key ReagentsSolventReaction ConditionsProductYield (%)Purity
1EsterificationIndole-2-carboxylic acid0.50 gThionyl chloride, EthanolNone (initially), Ethanol0 °C to room temp., overnightEthyl 1H-indole-2-carboxylate93%High (recrystallized)
2Vilsmeier-Haack FormylationEthyl 1H-indole-2-carboxylate9.45 gPhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)DMF0 °C to room temp.This compound~85%High (recrystallized from ethanol)

Experimental Protocols

Protocol 1: Scalable Synthesis of Ethyl 1H-indole-2-carboxylate

This protocol describes the esterification of indole-2-carboxylic acid to produce ethyl 1H-indole-2-carboxylate, the starting material for the subsequent formylation reaction. The procedure is adapted from a reliable method and is suitable for scaling.[1]

Materials:

  • Indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, suspend indole-2-carboxylic acid in thionyl chloride at 0 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting oil, add absolute ethanol at room temperature.

  • Stir the solution overnight at room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from methanol to yield pure ethyl 1H-indole-2-carboxylate as a beige solid.

Protocol 2: Vilsmeier-Haack Formylation for the Synthesis of this compound

This protocol details the formylation of ethyl 1H-indole-2-carboxylate at the C3 position using the Vilsmeier-Haack reaction. This method is known for its efficiency and scalability.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer

  • Ice bath

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • In a three-necked flask, dissolve ethyl 1H-indole-2-carboxylate in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the solid from ethanol to obtain pure this compound.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole_Ester Ethyl 1H-indole-2-carboxylate Indole_Ester->Intermediate Electrophilic attack Product This compound Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_purification Purification Start Indole-2-carboxylic acid Step1_Action React with SOCl₂ then Ethanol Start->Step1_Action Product1 Ethyl 1H-indole-2-carboxylate Step1_Action->Product1 Step2_Action React with POCl₃ and DMF Product1->Step2_Action Product2 This compound Step2_Action->Product2 Purification Recrystallization Product2->Purification

Caption: Overall synthetic workflow for this compound.

References

Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-formyl-1H-indole-2-carboxylate is a versatile precursor in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring a reactive formyl group at the C3 position and an ester at the C2 position of the indole scaffold, allows for diverse chemical modifications. This enables the generation of compounds with significant therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key bioactive derivatives, and a summary of their biological activities.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds. The primary reaction pathways involve the transformation of the formyl group, leading to the formation of Schiff bases, Knoevenagel condensation products, and fused heterocyclic systems like pyrimido[4,5-b]indoles. These derivatives have demonstrated promising biological activities.

Anticancer Agents

Derivatives of this compound have shown potent anticancer activity. Many indole-containing compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR/NF-κB and GSK-3β pathways.[1]

  • Pyrimido[4,5-b]indoles: These fused heterocyclic compounds, synthesized from this compound, have been investigated as anticancer agents. They can act as kinase inhibitors, for example, targeting HER2, and can induce apoptosis and cell cycle arrest in cancer cells.[2]

  • Schiff Bases and Knoevenagel Condensation Products: The condensation of the formyl group with various amines or active methylene compounds yields Schiff bases and Knoevenagel products, respectively. These derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[3][4]

Antimicrobial Agents

The indole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

  • Schiff Bases: Schiff bases derived from the condensation of this compound with various aromatic and heterocyclic amines have demonstrated significant antimicrobial activity.[1][3] The imine linkage is crucial for their biological function.

Kinase Inhibitors

Kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound derivatives have been explored as inhibitors of several kinases.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Indole derivatives have been identified as promising inhibitors of GSK-3β, a key enzyme in various signaling pathways.[5][6] Inhibition of GSK-3β has therapeutic potential in the treatment of neurodegenerative diseases, diabetes, and cancer.

Data Presentation

The following tables summarize the quantitative data for various bioactive molecules synthesized from this compound and related indole precursors.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-b]quinolineCompound 5bMCF-71.67[2]
Pyrimido[4,5-b]quinolineCompound 4dMCF-72.67[7]
Pyrimido[4,5-b]quinolineCompound 4lMCF-71.62[7]
Indole-2-carboxamideCompound 5eA-5490.95[7]
Indole-2-carboxamideCompound 5eMCF-70.80[7]
Indole-2-carboxamideCompound 5ePanc-11.00[7]

Table 2: Antimicrobial Activity of Indole Schiff Base Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
PC1Escherichia coli62.5[1]
PC2Escherichia coli250[1]
PC3Escherichia coli250[1]
PC4Escherichia coli62.5[1]
PC1Staphylococcus aureus62.5[1]
PC2Staphylococcus aureus62.5[1]
PC3Staphylococcus aureus62.5[1]
PC1Candida albicans250[1]
PC2Candida albicans62.5[1]
PC3Candida albicans62.5[1]
PC4Candida albicans125[1]

Experimental Protocols

The following are detailed protocols for the synthesis of key bioactive molecules starting from this compound.

General Synthesis of Schiff Bases

This protocol describes the general synthesis of Schiff bases via the condensation of this compound with a primary amine.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Knoevenagel Condensation with Active Methylene Compounds

This protocol outlines the Knoevenagel condensation of this compound with an active methylene compound.[8]

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the active methylene compound (1 equivalent, e.g., malononitrile, ethyl cyanoacetate).

  • Add a catalytic amount of a base such as piperidine or sodium acetate.[8]

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • If necessary, the product can be further purified by recrystallization.

Synthesis of Pyrimido[4,5-b]indoles

This protocol describes a potential pathway for the synthesis of pyrimido[4,5-b]indoles from an indole-2-carboxylate precursor. While not starting directly from the 3-formyl derivative, it illustrates the cyclization to form the pyrimido ring system.[9]

Procedure:

  • The synthesis of pyrimido[4,5-b]indoles often involves a multi-step process starting from a suitable indole-2-carboxylate derivative.

  • A common strategy involves the introduction of a nitrogen-containing side chain at the C3 position.

  • For instance, starting with ethyl 1H-indole-2-carboxylate, a common route involves N-alkylation followed by functional group manipulations to build the pyrimidine ring.

  • A more direct, though challenging, approach from this compound could involve a condensation reaction with a suitable three-atom component like urea, thiourea, or guanidine, often under acidic or basic conditions at elevated temperatures. The specific conditions would require optimization.

Synthesis of Aplysinopsin Analogues

This protocol outlines the synthesis of aplysinopsin analogues via condensation of this compound with a thiohydantoin derivative.[8]

Procedure:

  • A mixture of this compound (1 equivalent), a 2-thiohydantoin derivative (1 equivalent), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid is prepared.[8]

  • The reaction mixture is refluxed for 1-8 hours.[8]

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with water and then with ethanol and dried to afford the desired aplysinopsin analogue.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by indole derivatives and a general workflow for their synthesis and evaluation.

Figure 1: The PI3K/Akt/mTOR/NF-κB signaling pathway and its inhibition by indole derivatives.

GSK3b_Signaling_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dsh Frizzled->Dvl Activates GSK3b GSK-3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_nuc β-catenin (nucleus) BetaCatenin->BetaCatenin_nuc Accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Indole Indole-based GSK-3β Inhibitors Indole->GSK3b

Figure 2: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.

Experimental_Workflow Start Ethyl 3-formyl- 1H-indole-2-carboxylate Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification BioAssay Biological Evaluation (Anticancer, Antimicrobial, Kinase Assays) Purification->BioAssay Data Data Analysis (IC50, MIC determination) BioAssay->Data Lead Lead Compound Identification Data->Lead

References

The Versatile Scaffold: Ethyl 3-Formyl-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-formyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive formyl group and an ester functionality on an indole core, makes it a valuable starting material for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of its applications, including detailed experimental protocols for the synthesis of key derivatives and methods for evaluating their biological activity.

Application Notes

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and approved pharmaceuticals.[1][2] this compound serves as a crucial intermediate for the elaboration of this core, enabling the introduction of various pharmacophores and the construction of complex heterocyclic systems.[3][4] Its derivatives have shown significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Applications: Derivatives of this compound have demonstrated potent anticancer activity. Notably, indole-2-carboxamide derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation and survival.[5][6] By simultaneously targeting these pathways, such compounds can offer a multi-pronged approach to cancer therapy. Furthermore, 1,2,3-triazole-indole-2-carboxylate hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][7]

Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents. Derivatives synthesized from this compound have been explored for their antibacterial and antifungal properties. The introduction of different substituents on the indole ring and the transformation of the formyl and ester groups can lead to compounds with significant activity against various pathogens.[8][9]

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Indole derivatives have emerged as promising inhibitors of GSK-3β.[10][11] The this compound scaffold provides a foundation for the design and synthesis of novel GSK-3β inhibitors with potential therapeutic applications in these conditions.

Synthesis of Natural Product Analogues: This compound is a key starting material for the synthesis of analogues of marine alkaloids like Aplysinopsins and β-Carbolines.[2][4] These natural products and their synthetic derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of indole-2-carboxylates and indole-2-carboxamides.

Table 1: Anticancer Activity of Indole-2-Carboxamide Derivatives as EGFR/CDK2 Dual Inhibitors [3][5]

Compound IDModificationTarget Cancer Cell LineIC50 (nM)
5e 5-Chloro-3-methyl-N-(2-(2-methylpyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamideMCF-7 (Breast)13 (CDK2)
5h 5-Chloro-3-methyl-N-(2-(piperidin-1-yl)ethyl)-1H-indole-2-carboxamideA-549 (Lung)11 (CDK2)
5k 5-Chloro-3-methyl-N-(2-morpholinoethyl)-1H-indole-2-carboxamidePanc-1 (Pancreatic)19 (CDK2)
5c 5-Bromo-3-ethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamideHT-29 (Colon)46 (CDK2)
5g 5-Bromo-3-ethyl-N-(2-morpholinoethyl)-1H-indole-2-carboxamideA-549 (Lung)33 (CDK2)
Va N-(4-fluorobenzyl)-5-nitro-1H-indole-2-carboxamideA-549 (Lung)71 (EGFR)

Table 2: Antimicrobial Activity of Indole Derivatives [8][12]

Compound IDModificationTarget MicroorganismMIC (µg/mL)
3d 5-((4-phenyl-1H-1,2,4-triazol-5-yl)thio)-1H-indole-2-carbohydrazideStaphylococcus aureus3.125
2c N'-(1-(5-bromo-1H-indol-3-yl)ethylidene)-1H-indole-2-carbohydrazideBacillus subtilis3.125
8 (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-benzyl groupEnterobacter cloacae0.004
12 (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-propyl groupEscherichia coli0.004
15 (Z)-methyl 3-(((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate) with N-pentyl groupCandida albicans0.004

Experimental Protocols

Synthesis of this compound

The starting material, this compound, is typically synthesized via the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate [1][13]

  • Reagent Preparation: Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃, 1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with stirring.

  • Reaction Setup: In a separate flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in DMF.

  • Addition: Slowly add the prepared Vilsmeier reagent to the solution of ethyl 1H-indole-2-carboxylate at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Synthesis of Aplysinopsin and β-Carboline Thiohydantoin Analogues

A common method for elaborating the this compound scaffold is through Knoevenagel condensation with active methylene compounds.

Protocol: Knoevenagel Condensation with 2-Thiohydantoin [4]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), 2-thiohydantoin (1.1 equivalents), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aplysinopsin or β-carboline thiohydantoin analogue.

Biological Assay: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][10]

Protocol: MTT Assay for Cytotoxicity Screening [3][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

G cluster_0 Synthesis Workflow A Ethyl 1H-indole-2-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C This compound B->C D Knoevenagel Condensation (Active Methylene Compound) C->D E Diverse Biologically Active Derivatives D->E

Caption: Synthetic workflow for derivatives.

G cluster_1 EGFR/CDK2 Dual Inhibition Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->EGFR CyclinE_CDK2 Cyclin E / CDK2 Indole_Derivative->CyclinE_CDK2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Akt Akt PI3K->Akt Akt->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F E2F->CyclinE_CDK2 Proliferation Cell Proliferation & Survival CyclinE_CDK2->Proliferation

Caption: EGFR/CDK2 dual inhibition pathway.

References

Application Note: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-formyl-1H-indole-2-carboxylate is a key synthetic intermediate in the development of various pharmaceutical compounds and functional organic materials. Its indole scaffold, functionalized with both an aldehyde and an ester group, allows for diverse chemical modifications.[1] The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring, in this case, the C3 position of the indole nucleus.[2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.

Quantitative Data Summary

The following table summarizes the key properties and spectral data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₁NO₃[1][3][4]
Molecular Weight 217.22 g/mol [1][3][4]
Appearance Yellow solid[5]
Melting Point 186 °C[6]
Yield Typically high (specific yield depends on scale and conditions)
IR (KBr, cm⁻¹) 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533[6]
¹H NMR (DMSO-d₆, δ ppm) 12.80 (s, 1H, NH), 10.33 (s, 1H, CHO), 8.16 (dd, 1H), 7.73 (dd, 1H), 7.42 (ddd, 1H), 7.21 (ddd, 1H), 4.37 (q, 2H), 1.35 (t, 3H)[6]
¹³C NMR (DMSO-d₆, δ ppm) 188.4, 161.0, 136.6, 133.5, 126.7, 125.6, 124.3, 123.2, 119.3, 114.0, 61.9, 14.1[6]
Mass Spec. (EI, m/z) 217 (M⁺)[6]

Experimental Protocol

Materials and Reagents:

  • Ethyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath for 30 minutes.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Indole Substrate: Dissolve ethyl 1H-indole-2-carboxylate in a minimum amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 90 °C.[5] Maintain this temperature with stirring for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[5] A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with several portions of cold water to remove any residual DMF and inorganic salts.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[6]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up and Purification DMF 1. Cool DMF in Ice Bath POCl3 2. Add POCl₃ Dropwise DMF->POCl3 Stir at 0-5 °C Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier Indole 3. Add Ethyl 1H-indole-2-carboxylate Vilsmeier->Indole Heat 4. Heat Reaction to 90 °C Indole->Heat ReactionMix Reaction Mixture Heat->ReactionMix Stir for 2-3h Quench 5. Pour into Crushed Ice ReactionMix->Quench Filter 6. Vacuum Filtration Quench->Filter Precipitate Forms Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Wash with H₂O Product Final Product Recrystallize->Product

Caption: Synthesis workflow diagram.

References

The Versatility of Ethyl 3-formyl-1H-indole-2-carboxylate in the Synthesis of Fused Indole Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-24

Introduction

Ethyl 3-formyl-1H-indole-2-carboxylate is a highly versatile bifunctional reagent that serves as a pivotal building block in the synthesis of a wide array of fused indole heterocycles. The presence of a reactive formyl group at the C3-position and an ester group at the C2-position of the indole nucleus allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug discovery. This document outlines key applications and detailed protocols for the utilization of this compound in the construction of complex, biologically relevant fused indole scaffolds.

The strategic positioning of the formyl and ester functionalities facilitates various synthetic strategies, including condensation reactions followed by cyclization, multicomponent reactions, and other annulation techniques. These approaches lead to the formation of novel polycyclic systems with potential therapeutic applications.

Key Synthetic Applications

The primary application of this compound in the synthesis of fused indoles involves the reactivity of its C3-formyl group. This aldehyde functionality readily undergoes condensation with various active methylene compounds and amines, setting the stage for subsequent intramolecular cyclization reactions to build the fused ring system.

Synthesis of Aplysinopsin and β-Carboline Analogues

A prominent application of this compound is in the synthesis of aplysinopsin and β-carboline thiohydantoin analogues.[1] This involves a condensation reaction with active methylene compounds such as 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives.[1] The initial condensation product can then undergo further transformations to yield the desired fused heterocyclic systems.

Experimental Workflow for Aplysinopsin Analogue Synthesis

start This compound + Active Methylene Compound reaction Condensation Reaction (e.g., Knoevenagel) start->reaction intermediate Condensation Product (e.g., Indolylidene derivative) reaction->intermediate cyclization Cyclization/Transformation intermediate->cyclization product Fused Indole (Aplysinopsin/β-Carboline Analogue) cyclization->product

Caption: Workflow for the synthesis of fused indoles via condensation and cyclization.

Ugi Four-Component Condensation Reaction

This compound can also participate in multicomponent reactions, such as the Ugi four-component condensation (Ugi-4CC).[2] This reaction allows for the rapid assembly of complex molecules in a single step. In this context, the indole aldehyde reacts with an amine, an isocyanide, and a carboxylic acid (such as N-Boc protected amino acids) to generate novel dipeptides containing an indolyl moiety.[2] While not directly forming a fused indole in the primary reaction, the resulting products are highly functionalized intermediates that can be further elaborated to create fused systems.

Ugi Four-Component Condensation Pathway

A This compound reaction Ugi-4CC A->reaction B Amine B->reaction C Isocyanide C->reaction D Carboxylic Acid ((S)-N-Boc-amino acid) D->reaction product Dipeptide with Indolyl Moiety reaction->product

Caption: Schematic of the Ugi four-component condensation reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various fused indole derivatives starting from this compound and related precursors.

Table 1: Synthesis of Aplysinopsin and β-Carboline Thiohydantoin Analogues [1]

Reactant 2ProductSolventCatalystTime (h)Yield (%)
N-Methyl-2-thiohydantoin7aAcetic AcidSodium Acetate285
N-Ethyl-2-thiohydantoin7bAcetic AcidSodium Acetate278
N-Phenyl-2-thiohydantoin7cAcetic AcidSodium Acetate265
Rhodanine9aAcetic AcidSodium Acetate292
Thiobarbituric Acid11Acetic AcidSodium Acetate288

Table 2: Ugi Four-Component Condensation Reactions [2]

AmineIsocyanideCarboxylic AcidProductYield (%)Melting Point (°C)
AnilineCyclohexyl isocyanide(S)-N-Boc-alanine3a85253
4-FluoroanilineCyclohexyl isocyanide(S)-N-Boc-alanine3b82240
4-ChloroanilineCyclohexyl isocyanide(S)-N-Boc-alanine3c88229
Anilinetert-Butyl isocyanide(S)-N-Boc-serine3d75144
4-MethoxyanilineCyclohexyl isocyanide(S)-N-Boc-alanine3e86225

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-Carboline Thiohydantoin Analogues (e.g., 7a-c)[1]
  • A mixture of this compound (1 mmol), the corresponding N-substituted 2-thiohydantoin (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (10 mL) is heated under reflux for 2 hours.

  • After cooling, the reaction mixture is poured into water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: General Procedure for the Ugi Four-Component Condensation Reaction[2]
  • To a solution of this compound (1 mmol) in methanol (10 mL) is added the corresponding amine (1 mmol) and (S)-N-Boc-amino acid (1 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • The isocyanide (1 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to give the desired product.

This compound is a valuable and versatile starting material for the synthesis of a diverse range of fused indole derivatives. Its ability to undergo facile condensation and participate in multicomponent reactions provides a powerful platform for the generation of novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this important building block.

References

Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-2-carboxylate is a member of the indole family of heterocyclic compounds. Indole derivatives are of significant interest in biomedical research and drug development due to their intrinsic fluorescence and their presence in biologically important molecules. While specific photophysical data for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorescent indole derivatives suggests its potential as a fluorescent marker for various research applications. The electron-withdrawing formyl and carboxylate groups on the indole scaffold are expected to influence its spectral properties.

This document provides an overview of the potential applications of this compound as a fluorescent marker, including detailed protocols for its use in cellular imaging and as a labeling agent. The provided protocols are based on established methodologies for similar small-molecule fluorescent probes and should be considered as a starting point for experimental optimization.

Potential Applications

  • Cellular Imaging: As a small, lipophilic molecule, this compound is likely to be cell-permeable, making it a candidate for live-cell imaging to visualize cellular structures.

  • Fluorescent Labeling: The reactive formyl group can potentially be used for covalent labeling of primary amines on biomolecules, such as proteins and peptides, through reductive amination.

  • Screening Assays: Its fluorescence may be sensitive to the local microenvironment, suggesting potential use in developing assays for drug screening and monitoring protein-ligand interactions.

Physicochemical and Predicted Photophysical Properties

A summary of the known physicochemical properties and predicted photophysical characteristics of this compound is presented below. Note: The photophysical data are estimations based on related indole compounds and require experimental validation.

PropertyValueReference/Note
Chemical Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Appearance Solid[2]
Melting Point 186 - 188 °C[2]
Solubility Soluble in organic solvents like DMSO, Ethanol[1]
Predicted Excitation (λex) ~350 - 380 nmBased on general properties of indole derivatives.
Predicted Emission (λem) ~420 - 480 nm (Blue-Cyan)Based on general properties of indole derivatives.
Predicted Stokes Shift ~70 - 100 nmEstimated from predicted excitation and emission.
Predicted Quantum Yield (Φ) 0.1 - 0.3Highly dependent on the solvent and environment.

Experimental Protocols

General Handling and Storage
  • Storage: Store the solid compound at 2-8°C, protected from light and moisture.

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Live-Cell Staining and Fluorescence Microscopy

This protocol outlines the general steps for staining live cells with this compound for visualization by fluorescence microscopy.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for the predicted excitation/emission)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of the fluorescent marker by diluting the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type and experimental conditions.

  • Cell Staining: Remove the cell culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time may vary.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove the excess unbound probe.

  • Imaging: Add fresh, warm cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set. Acquire images in the appropriate channel(s).

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells probe_prep Prepare Staining Solution incubation Incubate with Probe probe_prep->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: General workflow for covalent labeling of proteins.

Potential Signaling Pathway Interactions

Indole derivatives can interact with various biological targets. For instance, 6-formylindolo[3,2-b]carbazole (FICZ) is a known high-affinity ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in immune regulation. While this compound is structurally simpler than FICZ, its indole core suggests the possibility of interactions with pathways involving indole-binding proteins. Researchers using this compound should be aware of potential off-target effects and consider appropriate controls.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole-based Ligand (e.g., FICZ) AHR_complex AHR-Hsp90-XAP2 Complex Ligand->AHR_complex Binds AHR_ligand_complex Ligand-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change ARNT ARNT AHR_ligand_complex->ARNT Translocates & Dimerizes with AHR_ARNT AHR-ARNT Dimer XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

Caption: Simplified diagram of the AHR signaling pathway.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

[2]### 7. Disclaimer

The information provided in these application notes is intended for guidance and research purposes only. The protocols are general and may require optimization for specific applications and experimental systems. The photophysical data are predicted and should be experimentally verified. The user is solely responsible for determining the suitability of this compound for their particular use.

References

Application Notes and Protocols for the Quantification of Ethyl 3-Formyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The following protocols are based on established analytical techniques for structurally similar indole derivatives and can be adapted and validated for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC method is proposed here for the determination of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of indole derivatives.

  • Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid) is suggested to ensure good peak shape and resolution.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectra of similar indole-3-aldehyde derivatives, a primary detection wavelength of 278 nm is recommended.[1] A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug formulation analysis, dissolve the formulation in a suitable solvent, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

3. Method Validation Parameters (Hypothetical Data):

The following table summarizes the typical validation parameters that should be assessed for this method. The values presented are hypothetical and should be determined experimentally.

ParameterSpecificationHypothetical Value
Linearity (r²) ≥ 0.9950.999
Range To be determined1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Prepare Sample Filter_Sample Filter Sample Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 278 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, suitable for samples with minimal interfering substances. This method relies on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Standard and Sample Preparation:

  • Solvent: A suitable UV-grade solvent such as methanol or ethanol should be used.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent, ensuring the final concentration is within the linear range of the assay. Filtration may be required if the sample contains particulates.

3. Measurement Procedure:

  • Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 400 nm) of a standard solution to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, the λmax is expected to be around 278 nm.[1]

  • Blank: Use the solvent as a blank to zero the spectrophotometer.

  • Measurement: Measure the absorbance of the standard solutions and the sample solutions at the determined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions and determine the concentration of the sample from its absorbance using the calibration curve.

4. Quantitative Data Summary (Hypothetical):

ParameterSpecificationHypothetical Value
λmax To be determined278 nm
Linearity (r²) ≥ 0.9950.998
Molar Absorptivity (ε) To be determined15,000 L mol⁻¹ cm⁻¹
LOD To be determined0.5 µg/mL
LOQ To be determined1.5 µg/mL

Workflow Diagram

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prep_Standards Prepare Standard Solutions Scan_Lambda_Max Determine λmax Prep_Standards->Scan_Lambda_Max Prep_Sample Prepare Sample Solution Measure_Absorbance Measure Absorbance of Standards & Sample Prep_Sample->Measure_Absorbance Measure_Blank Measure Blank (Solvent) Scan_Lambda_Max->Measure_Blank Measure_Blank->Measure_Absorbance Plot_Curve Plot Calibration Curve Measure_Absorbance->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc

Caption: UV-Vis spectrophotometry workflow for quantification.

Logical Relationship Diagram for Method Selection

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

Method_Selection Start Start: Need to Quantify This compound Complex_Matrix Is the sample matrix complex (e.g., biological fluid, crude reaction mixture)? Start->Complex_Matrix High_Sensitivity Is high sensitivity and specificity required? Complex_Matrix->High_Sensitivity No Use_HPLC Use HPLC Method Complex_Matrix->Use_HPLC Yes High_Sensitivity->Use_HPLC Yes Use_UV_Vis Use UV-Vis Method High_Sensitivity->Use_UV_Vis No

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols: Ethyl 3-Formyl-1H-indole-2-carboxylate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of ethyl 3-formyl-1H-indole-2-carboxylate in click chemistry, specifically through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This powerful and versatile bioorthogonal ligation strategy allows for the efficient covalent conjugation of the indole scaffold to a wide array of molecules, including biomolecules, fluorophores, and drug candidates.

The core of this methodology involves the initial functionalization of this compound with a terminal alkyne. The resulting propargylated indole derivative is then ready to undergo a highly specific and high-yielding click reaction with an azide-containing molecule of interest, forming a stable triazole linkage.

Synthesis of Alkyne-Functionalized Indole Precursor

To participate in click chemistry, this compound must first be modified to incorporate either an alkyne or an azide functional group. N-propargylation is a common and effective method to introduce a terminal alkyne.

Experimental Protocol: N-Propargylation of this compound

This protocol details the synthesis of ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized alkyne-functionalized indole is a versatile building block for CuAAC reactions. This protocol describes a general procedure for the click reaction with a model azide, benzyl azide.

Experimental Protocol: CuAAC of Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate with Benzyl Azide

Materials:

  • Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent system (e.g., 1:1 mixture of deionized water and tert-butanol, or THF)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate (1.0 equivalent) and benzyl azide (1.1 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 equivalents) and the ligand (e.g., THPTA, 0.5 equivalents) in deionized water.

  • Add the copper/ligand solution to the solution of the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the N-propargylation and CuAAC reactions involving indole derivatives.

EntrySubstrateReagentBaseSolventTime (h)Yield (%)
1This compoundPropargyl bromideNaHDMF14~70-80 (estimated)
2Indolo-triterpenoidPropargyl bromideNaHDMF-68-70
37-Bromo-1H-indolePropargyl bromide---High (implied)

Table 1: Representative Yields for N-Propargylation of Indole Derivatives.

EntryAlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
1Ethyl 3-formyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylateBenzyl AzideCuSO₄/NaAsc/THPTAt-BuOH/H₂O2>90 (typical)
2N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide precursorBenzyl AzidesCu(I)H₂O/t-BuOH-High
3PropargylamineBenzyl AzideElectrosprayed Cu nanocatalyst-<1High

Table 2: Representative Yields for CuAAC Reactions with Indole Derivatives.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows.

experimental_workflow_synthesis start Start: Ethyl 3-formyl- 1H-indole-2-carboxylate reagents_propargylation NaH, Propargyl Bromide in anhydrous DMF reaction_propargylation N-Propargylation (0°C to RT, 12-16h) start->reaction_propargylation reagents_propargylation->reaction_propargylation workup_purification_propargylation Quenching, Extraction, and Column Chromatography reaction_propargylation->workup_purification_propargylation product_alkyne Product: Ethyl 3-formyl-1- (prop-2-yn-1-yl)-1H-indole-2-carboxylate workup_purification_propargylation->product_alkyne

Synthesis of Alkyne-Functionalized Indole.

experimental_workflow_click cluster_start Starting Materials start_alkyne Start: Alkyne-functionalized Indole reaction_click CuAAC Reaction (RT, 1-4h) start_alkyne->reaction_click start_azide Start: Azide-containing Molecule start_azide->reaction_click reagents_click CuSO4, Sodium Ascorbate, Ligand (e.g., THPTA) in t-BuOH/H2O reagents_click->reaction_click workup_purification_click Extraction and Purification reaction_click->workup_purification_click product_triazole Product: Triazole-linked Indole Conjugate workup_purification_click->product_triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Troubleshooting & Optimization

optimization of reaction conditions for ethyl 3-formyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can lead to poor yields and increased side products.Typically, a slight excess of the Vilsmeier reagent is used. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
Formation of a Significant Amount of Byproducts Side Reactions: The Vilsmeier-Haack reaction of indoles can sometimes lead to the formation of byproducts, such as 3-cyanoindole. This can be caused by the presence of nitrogen-containing impurities or inappropriate work-up conditions.Use high-purity, anhydrous solvents and freshly distilled reagents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.
Over-reaction or Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric materials or degradation of the desired product.Maintain the recommended reaction temperature and monitor the reaction closely. Once the reaction is complete (as indicated by TLC), proceed with the work-up without delay.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and certain byproducts may have similar polarities, making separation by column chromatography challenging.Utilize a carefully selected solvent system for column chromatography, often a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.
Oily Product Instead of Solid: The product may not crystallize if impurities are present.Ensure the product is sufficiently pure before attempting crystallization. If the product remains an oil after chromatography, try triturating with a non-polar solvent like hexane or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most widely reported and generally most efficient method for the formylation of ethyl 1H-indole-2-carboxylate at the 3-position. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Q2: My reaction mixture turned dark, almost black. Is this normal?

A2: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or the formation of polymeric byproducts. This may be due to excessive heating, the presence of impurities, or reaction with atmospheric moisture. It is crucial to maintain careful temperature control and ensure an inert atmosphere.

Q3: How can I confirm the formation of the desired product?

A3: The formation of this compound can be confirmed using various analytical techniques. ¹H NMR spectroscopy is particularly useful for identifying the characteristic aldehyde proton signal (around 10 ppm) and the shifts in the aromatic proton signals. Other techniques like mass spectrometry and IR spectroscopy can further confirm the molecular weight and the presence of the aldehyde and ester functional groups.

Q4: Are there any alternative methods to the Vilsmeier-Haack reaction for this synthesis?

A4: Yes, other formylation methods exist, although they may be less efficient for this specific substrate. These include the Reimer-Tiemann reaction (using chloroform and a strong base), the Duff reaction (using hexamethylenetetramine and an acid), and formylation using organometallic reagents. However, the Vilsmeier-Haack reaction generally provides better regioselectivity and yield for indoles.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of this compound in a Vilsmeier-Haack reaction. Note that these are representative values and actual results may vary.

Entry Temperature (°C) Time (h) Equivalents of Vilsmeier Reagent Yield (%)
10 - 541.2~75
225 (Room Temp)21.2~85
325 (Room Temp)41.2~90
45021.2~80 (with some byproduct formation)
525 (Room Temp)41.0~70
625 (Room Temp)41.5~92

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

This protocol is adapted from established literature procedures.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add freshly distilled POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Indole: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The pure fractions can be combined and the solvent evaporated to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep_start Start: Anhydrous DMF and DCM add_pocI3 Add POCl3 dropwise at 0°C reagent_prep_start->add_pocI3 stir_reagent Stir at 0°C for 30 min add_pocI3->stir_reagent add_indole Add Ethyl 1H-indole-2-carboxylate in DCM stir_reagent->add_indole warm_and_stir Warm to RT and stir for 2-4h add_indole->warm_and_stir tlc_monitor Monitor by TLC warm_and_stir->tlc_monitor quench Quench with NaHCO3 solution tlc_monitor->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents Yes byproducts Significant Byproducts? start->byproducts No check_temp Verify Reaction Temperature check_reagents->check_temp check_time Extend Reaction Time and Monitor by TLC check_temp->check_time optimize_stoichiometry Optimize Reagent Stoichiometry check_time->optimize_stoichiometry optimize_stoichiometry->byproducts purification_issue Check Work-up and Purification Protocol byproducts->purification_issue Yes success Successful Synthesis byproducts->success No failure Re-evaluate Synthetic Strategy purification_issue->failure

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of Ethyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the purification of ethyl 3-formyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for the purification of this compound and related indole derivatives are column chromatography and recrystallization.[1][2] Column chromatography is effective for separating the target compound from various impurities, while recrystallization is useful for obtaining a highly crystalline and pure final product.

Q2: What is the typical appearance and melting point of pure this compound?

Pure this compound is typically a solid at room temperature.[3] The reported melting point is in the range of 186-188 °C.[4]

Q3: What solvents are recommended for the recrystallization of indole derivatives?

Ethanol is a commonly used solvent for the recrystallization of various indole carboxylic acid esters and related derivatives.[1] In some cases, a mixture of solvents, such as DMF/EtOH, may also be effective.[1]

Q4: What is a suitable solvent system for column chromatography of indole-based compounds?

A common mobile phase for the column chromatographic purification of indole esters is a mixture of ethyl acetate and hexane.[1][2] The ratio of these solvents can be adjusted to achieve optimal separation. For instance, ratios of 1:9 and 3:7 (ethyl acetate:hexane) have been reported for similar compounds.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture. Cooling the solution to a lower temperature might also help to induce precipitation.
The crude product contains a high level of impurities.First, purify the crude material using column chromatography to remove the bulk of the impurities, and then proceed with recrystallization.
Oily Product Instead of Crystals Presence of residual solvent or impurities.Ensure the product is thoroughly dried under a vacuum. If the issue persists, consider re-purifying by column chromatography.
Poor Separation in Column Chromatography Incorrect solvent system polarity.Adjust the polarity of the mobile phase. If the compound elutes too quickly, decrease the polarity (reduce the proportion of ethyl acetate). If it moves too slowly, increase the polarity.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction progress using TLC to ensure full conversion before workup and purification.
Co-elution during column chromatography.Optimize the solvent system for better separation or consider using a different stationary phase.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection : Choose an appropriate solvent (e.g., ethanol) in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Dissolution : In a flask, dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under a vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase : Prepare a slurry of silica gel (e.g., 100-200 mesh) in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).[2]

  • Column Packing : Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an evenly packed column.

  • Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution : Add the mobile phase continuously to the top of the column and collect fractions. The polarity of the mobile phase can be kept constant or gradually increased.

  • Fraction Analysis : Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification Method Solvent System Compound Type Reference
Column ChromatographyEthyl acetate/Hexane (1:9)Indole ester derivative[1]
Column ChromatographyEthyl acetate/Hexane (3:7)Indole carboxylic acid[1]
Column ChromatographyEthyl acetate/Hexane (6:4)Indole carbohydrazide derivative[1]
RecrystallizationEthanolIndole carbohydrazide derivative[1]

Visual Guides

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Column Column Chromatography Crude->Column Chromatography Recrystallize Cool to Crystallize Dissolve->Recrystallize Filter Filter and Dry Recrystallize->Filter Pure_Recryst Pure Crystalline Product Filter->Pure_Recryst Load Load onto Silica Gel Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine Pure_Column Pure Product Combine->Pure_Column

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue? LowYield Low Yield? Start->LowYield Yes OilyProduct Oily Product? Start->OilyProduct No Solubility High Solubility in Solvent? LowYield->Solubility Impurity High Impurity Level? LowYield->Impurity No PoorSep Poor Separation? OilyProduct->PoorSep No ResidualSolvent Residual Solvent? OilyProduct->ResidualSolvent Yes WrongPolarity Incorrect Polarity? PoorSep->WrongPolarity Yes Overloaded Column Overloaded? PoorSep->Overloaded No Solubility->Impurity No ChangeSolvent Change Solvent/Mixture Solubility->ChangeSolvent Yes PrePurify Pre-purify with Chromatography Impurity->PrePurify Yes ResidualSolvent->PrePurify No DryLonger Dry Under Vacuum Longer ResidualSolvent->DryLonger Yes WrongPolarity->Overloaded No AdjustPolarity Adjust Solvent Ratio WrongPolarity->AdjustPolarity Yes ReduceSample Reduce Sample Load Overloaded->ReduceSample Yes

Caption: Troubleshooting decision tree for purification challenges.

References

avoiding side product formation in ethyl 3-formyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate. The primary focus is on avoiding side product formation during the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of ethyl 1H-indole-2-carboxylate at the C3 position using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the potential side products in this synthesis?

A2: The primary side products and impurities to be aware of are:

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of ethyl 1H-indole-2-carboxylate in the final product.

  • N-Formylated Product: Although the C3 position is more nucleophilic, formylation can sometimes occur at the N1 position of the indole ring, leading to the formation of ethyl 1,3-diformyl-1H-indole-2-carboxylate.

  • Di-formylated Products: Under harsh reaction conditions, a second formylation may occur, though this is less common for this specific substrate.

  • Hydrolysis-derived Impurities: Side products can also arise from the decomposition of the Vilsmeier reagent or reaction intermediates during the aqueous workup.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, will allow for the separation of the starting material, the desired product, and potential side products, as they will have different Rf values.

Q4: What is the typical workup procedure for this reaction?

A4: A standard workup involves carefully quenching the reaction mixture with ice-water or a cold aqueous solution of a base like sodium carbonate or sodium hydroxide. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components. The product is then typically extracted with an organic solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction.- Increase the reaction time and continue monitoring by TLC. - Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometric excess.
2. Suboptimal reaction temperature.- Maintain the recommended temperature range (typically 0°C for reagent addition and room temperature to gentle heating for the reaction). Avoid excessively high temperatures.
3. Inefficient workup and extraction.- Ensure the pH is appropriately adjusted during workup to facilitate product separation. - Use an adequate volume of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).
Presence of Unreacted Starting Material 1. Insufficient Vilsmeier reagent.- Use a slight excess of POCl₃ and DMF to ensure complete conversion.
2. Short reaction time.- Extend the reaction time until TLC analysis shows the disappearance of the starting material spot.
Formation of N-formylated Side Product 1. High reaction temperature.- Perform the reaction at a lower temperature. Elevated temperatures can sometimes favor N-formylation.
2. Excess of Vilsmeier reagent.- Use a controlled amount of the Vilsmeier reagent (a slight excess is usually sufficient).
Product is an Oily or Gummy Solid 1. Presence of impurities.- Purify the crude product using column chromatography on silica gel.
2. Incomplete removal of solvent.- Ensure the product is thoroughly dried under vacuum.
Difficulty in Product Isolation/Crystallization 1. Impurities inhibiting crystallization.- Purify by column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., ethanol, ethyl acetate/hexane).

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Ethyl 1H-indole-2-carboxylatePOCl₃, DMF0 to RT2-4~85-95%General literature
5-Nitro-1H-indole-2-carboxylate ethyl esterPOCl₃, DMFRT to reflux295%[1]
Substituted 1H-indole-2-carboxylic acid ethyl estersPOCl₃, DMFNot specifiedNot specifiedGood

Visualizations

Reaction Pathway and Side Product Formation

G A Ethyl 1H-indole-2-carboxylate C Iminium Salt Intermediate A->C C3-Attack E Ethyl 1,3-diformyl-1H-indole-2-carboxylate (N-formylation Side Product) A->E N-Attack (Side Reaction) F Unreacted Starting Material A->F Incomplete Reaction B Vilsmeier Reagent (POCl3 + DMF) D This compound (Desired Product) C->D Hydrolysis

Caption: Vilsmeier-Haack reaction pathway and potential side reactions.

Troubleshooting Workflow

G start Reaction Complete (TLC) check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Extend reaction time - Check reagent stoichiometry check_yield->incomplete_rxn Yes temp_issue Suboptimal Temperature: - Adjust to recommended range check_yield->temp_issue Yes workup_issue Inefficient Workup: - Check pH - Optimize extraction check_yield->workup_issue Yes unreacted_sm Unreacted Starting Material: - Increase reagent excess - Increase reaction time check_purity->unreacted_sm Yes n_formylation N-formylation Detected: - Lower reaction temperature - Use less reagent check_purity->n_formylation Yes end Pure Product, Good Yield check_purity->end No incomplete_rxn->start temp_issue->start workup_issue->start purify Purify by Column Chromatography unreacted_sm->purify n_formylation->purify purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Stability of Ethyl 3-Formyl-1H-Indole-2-Carboxylate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of ethyl 3-formyl-1H-indole-2-carboxylate in solution. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of indole solutions is a common indicator of degradation, often due to oxidation. The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formyl group at the 3-position can also be oxidized to a carboxylic acid.

Q2: I am observing a decrease in the potency of my compound in my biological assays over time. Could this be related to instability?

A2: Yes, a loss of biological activity is a strong indication that your compound is degrading. The degradation products are unlikely to have the same biological activity as the parent compound. It is crucial to ensure the stability of your stock solutions and working solutions throughout the duration of your experiments.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The two most probable degradation pathways are:

  • Hydrolysis: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, especially in acidic or basic conditions.

  • Oxidation: The formyl group at the 3-position can be oxidized to a carboxylic acid. The indole ring itself is also susceptible to oxidation.

Q4: What are the ideal storage conditions for stock solutions of this compound?

A4: To maximize stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed, light-protected container (e.g., an amber vial). Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent can impact stability. Anhydrous, high-purity solvents are recommended. Common choices include DMSO, DMF, and ethanol. For aqueous solutions, it is important to control the pH and consider the use of buffers. The stability in the chosen solvent system should always be experimentally verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products. Optimize the HPLC method to ensure separation of the parent compound from all degradants.
Inconsistent biological assay results Instability of the compound in the assay medium.Test the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, incubation time). Prepare fresh working solutions for each experiment.
Precipitation of the compound in aqueous solution Poor solubility or pH-dependent solubility.Determine the solubility of the compound at different pH values. Consider the use of co-solvents or other formulation strategies to improve solubility.
Rapid color change of the solution Accelerated degradation due to light or oxygen exposure.Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light by using amber vials or covering with aluminum foil.

Potential Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound under stress conditions.

Potential Degradation Pathways parent This compound hydrolysis_product 3-Formyl-1H-indole-2-carboxylic acid parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product1 Ethyl 3-carboxy-1H-indole-2-carboxylate parent->oxidation_product1 Oxidation  

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 105°C for 24 hours.

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

    • Analyze samples at appropriate time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow start Start: Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 105°C) start->thermal photo Photolytic Degradation (Solution, UV/Vis light) start->photo neutralize_acid Neutralize acid->neutralize_acid neutralize_base Neutralize base->neutralize_base dilute Dilute to 100 µg/mL oxidation->dilute dissolve_thermal Dissolve in Methanol thermal->dissolve_thermal photo->dilute neutralize_acid->dilute neutralize_base->dilute dissolve_thermal->dilute analyze Analyze by HPLC dilute->analyze

Technical Support Center: N-Alkylation of Ethyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the N-alkylation of ethyl 3-formyl-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of my desired N-alkylated product, or the yield is very low. What are the possible reasons and how can I improve it?

Answer: Low yields in the N-alkylation of this substrate can stem from several factors, primarily related to the reduced nucleophilicity of the indole nitrogen due to the two electron-withdrawing groups (ester at C2 and formyl at C3). Here are some troubleshooting steps:

  • Incomplete Deprotonation: The indole N-H needs to be fully deprotonated to form the more nucleophilic indolate anion.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common choice. Use of 1.1 to 1.5 equivalents of the base is recommended to ensure complete deprotonation.[1] Consider switching to a stronger base if needed, but be mindful of potential side reactions.

  • Reaction Conditions: The reaction may require more forcing conditions than for indoles with electron-donating groups.[2]

    • Solution: Increasing the reaction temperature can improve the yield.[1][2] Monitoring the reaction at room temperature and then gradually increasing the heat (e.g., to 80°C or higher) can help find the optimal temperature.[2]

  • Reagent Purity: The presence of water or other protic impurities can quench the base and the indolate anion.[1]

    • Solution: Use anhydrous solvents (e.g., DMF, THF) and ensure your starting materials and alkylating agent are dry. Flame-drying the glassware under an inert atmosphere before starting the reaction is good practice.[1]

  • Steric Hindrance: If either your indole or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1]

    • Solution: Consider using a less sterically hindered alkylating agent if possible. Longer reaction times may also be necessary.[1]

Issue 2: Formation of Side Products

Question: My reaction is producing significant side products. What are they and how can I minimize their formation?

Answer: The primary side reaction of concern in indole alkylation is C3-alkylation. However, for this compound, the C3 position is already substituted, which significantly reduces the likelihood of C3-alkylation.[1] Other potential side reactions include:

  • Reaction with the Formyl Group: The formyl group is susceptible to reaction with nucleophiles or under strongly basic conditions.

    • Solution: Employ milder bases where possible, although this may be challenging given the electron-deficient nature of the indole. Careful control of reaction temperature and time is crucial.

  • Ester Hydrolysis: If using aqueous bases or if there is water contamination, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[3]

    • Solution: Use anhydrous conditions and non-aqueous workup procedures. If ester hydrolysis is desired, it can be performed in a subsequent step.[3]

  • Degradation of Starting Material: Indoles can be unstable under strongly basic conditions or at high temperatures.[1]

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times at high temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

A1: The primary challenge arises from the electronic properties of the substrate. The ethyl carboxylate group at the C2 position and the formyl group at the C3 position are both electron-withdrawing. While these groups increase the acidity of the N-H bond, which facilitates deprotonation, they also significantly decrease the nucleophilicity of the indole nitrogen, making the subsequent alkylation step more difficult.[1][2]

Q2: What is the best base and solvent combination for this reaction?

A2: A strong base in a polar aprotic solvent is typically required. The most common system is sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] DMF is often preferred as it can enhance N-alkylation selectivity.[1][2]

Q3: Do I need to protect the formyl group?

A3: In many cases, protection of the formyl group is not necessary if the reaction conditions are carefully controlled. However, if you are observing side reactions involving the aldehyde, protection as an acetal might be considered. This would add extra steps to your synthesis (protection and deprotection).

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation of Electron-Deficient Indoles

ParameterEffect on ReactionRecommendations for this compound
Base Strength A stronger base is needed for complete deprotonation due to the acidity of the N-H bond.Sodium hydride (NaH) is a standard choice.
Solvent Polarity Polar aprotic solvents are preferred to dissolve the indolate anion.Anhydrous DMF is often favored to promote N-alkylation.[1][2]
Temperature Higher temperatures can increase the reaction rate and favor the N-alkylated product.[1][2]Start at room temperature and gradually increase to 80°C or higher if necessary.[2]
Alkylating Agent More reactive alkylating agents (e.g., iodides > bromides > chlorides) can improve yields.Use an appropriate alkylating agent based on the desired alkyl group.
Steric Hindrance Increased steric bulk on the indole or alkylating agent can slow the reaction.[1]Be prepared for longer reaction times with bulky substrates.

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol is a general guideline and may require optimization for your specific alkylating agent.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[1]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.[1]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Workup: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add indole to flame-dried flask B 2. Dissolve in anhydrous DMF A->B C 3. Add NaH at 0°C B->C D 4. Stir at 0°C then RT C->D E 5. Add alkylating agent at 0°C D->E F 6. Stir at RT or heat E->F G 7. Quench with aq. NH4Cl F->G H 8. Extract with organic solvent G->H I 9. Wash and dry H->I J 10. Purify by chromatography I->J

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield Start Low or No Yield Q1 Is deprotonation complete? Start->Q1 Sol1 Use stronger base (e.g., NaH) and ensure stoichiometry (1.1-1.5 eq) Q1->Sol1 No Q2 Are reaction conditions forcing enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Increase reaction temperature (e.g., 80°C+) Q2->Sol2 No Q3 Are reagents and solvents anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use anhydrous solvents and flame-dried glassware Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for low reaction yield in N-alkylation.

References

how to remove unreacted starting material from ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting material from ethyl 3-formyl-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material I need to remove from my this compound synthesis?

The most common unreacted starting material is ethyl 1H-indole-2-carboxylate. This is because the synthesis of this compound is often achieved through a Vilsmeier-Haack formylation reaction, which introduces a formyl group onto the C3 position of the indole ring of the starting material.

Q2: What are the primary methods for purifying this compound?

The two primary and most effective methods for removing unreacted ethyl 1H-indole-2-carboxylate from the desired product are column chromatography and recrystallization. The choice between these methods depends on the scale of the reaction, the impurity profile, and the desired final purity.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid assessment of the separation of the product from the starting material and other impurities. A common mobile phase for analyzing indole derivatives is a mixture of ethyl acetate and hexane.[1] Due to the aromatic nature of these compounds, they can typically be visualized under UV light (254 nm).

Troubleshooting Guides

Issue 1: Poor Separation of Product and Starting Material on TLC

Problem: The spots for the starting material (ethyl 1H-indole-2-carboxylate) and the product (this compound) are too close together on the TLC plate, making it difficult to assess the purity and develop a column chromatography method.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for achieving good separation.

    • Solution: Adjust the ratio of your ethyl acetate/hexane mobile phase. The product, being more polar due to the formyl group, should have a lower Rf value than the starting material.

      • If the spots are too high on the plate (high Rf), decrease the polarity by reducing the proportion of ethyl acetate.

      • If the spots are too low on the plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate.

      • Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the ethyl acetate concentration.[2]

  • Streaking of Spots: The compound may be interacting too strongly with the silica gel.

    • Solution: Add a small amount (e.g., 0.5-1%) of a polar solvent like methanol or an acid like acetic acid to the mobile phase to improve the spot shape.

Issue 2: Difficulty in Obtaining Pure Crystals During Recrystallization

Problem: After cooling the recrystallization solution, no crystals form, or an oil precipitates instead of solid crystals.

Possible Causes & Solutions:

  • Solution is Not Saturated: The concentration of the product in the solvent is too low.

    • Solution: Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.

    • Solution: Try a different solvent or a mixture of solvents. Ethanol is a commonly used solvent for recrystallizing indole derivatives.[1] If the product is too soluble in pure ethanol, you can try adding a co-solvent in which the product is less soluble (an anti-solvent), such as water or hexane, dropwise to the hot solution until it just starts to become cloudy, then redissolve by adding a minimal amount of hot ethanol and allow to cool.

  • Presence of Impurities: Impurities can sometimes inhibit crystallization.

    • Solution: If recrystallization fails, it may be necessary to first purify the material by column chromatography to remove the bulk of the impurities and then recrystallize the resulting partially purified product.

  • Lack of Nucleation Sites: Crystal growth needs a starting point.

    • Solution: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to the cooled solution to initiate crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines the separation of this compound from unreacted ethyl 1H-indole-2-carboxylate using normal-phase column chromatography with silica gel.

1. Materials and Reagents:

  • Crude reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. Start with a mixture of 20% ethyl acetate in hexane and adjust the ratio to achieve good separation between the starting material and the product (aim for a difference in Rf values of at least 0.2). The product should have a lower Rf than the starting material.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase. The less polar starting material will elute first.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). This will help to elute the more polar product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of this compound by recrystallization, which is effective when the unreacted starting material is present in smaller quantities.

1. Materials and Reagents:

  • Crude product

  • Ethanol (reagent grade or higher)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and gently heat the mixture with swirling until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

ParameterEthyl 1H-indole-2-carboxylate (Starting Material)This compound (Product)
Molecular Weight 189.21 g/mol [3]217.22 g/mol
Appearance White to off-white solidYellowish solid[4]
Melting Point 122-125 °C[5]186-188 °C
Polarity Less polarMore polar
Solubility Moderately soluble in organic solvents like ethanol and dichloromethaneModerately soluble in organic solvents like ethanol and dichloromethane[6]

Visualization

PurificationWorkflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Separation on TLC tlc->decision column_chrom Column Chromatography decision->column_chrom Significant amount of starting material or multiple impurities recrystallization Recrystallization decision->recrystallization Small amount of starting material check_purity Check Purity (TLC, NMR, etc.) column_chrom->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity is high repeat_purification Repeat Purification or Combine Methods check_purity->repeat_purification Purity is not satisfactory repeat_purification->tlc

Caption: Decision workflow for purifying this compound.

References

optimizing catalyst loading for ethyl 3-formyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate, primarily via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on optimizing the loading of the Vilsmeier reagent (a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Insufficient Reagent Loading: The amount of Vilsmeier reagent is too low to drive the reaction to completion.Increase the equivalents of the pre-formed Vilsmeier reagent relative to the ethyl 1H-indole-2-carboxylate substrate. Start with 1.5 equivalents and consider increasing to 2.0 or 2.5 equivalents.[1]
Decomposition of Vilsmeier Reagent: The reagent is sensitive to moisture and should be prepared fresh for optimal reactivity.Use anhydrous DMF and freshly distilled POCl₃. Prepare the reagent in situ just before adding the indole substrate.
Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially with an electron-deficient indole like ethyl 1H-indole-2-carboxylate.After the initial addition of the substrate at 0-10°C, the reaction temperature can be gradually raised to 35-40°C to ensure completion.
Incomplete Reaction: The reaction time may be insufficient for full conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.
Formation of Multiple Products (Byproducts) Excess Reagent Loading: Using a large excess of the Vilsmeier reagent can lead to di- or triformylation of the indole ring.Carefully control the stoichiometry of the Vilsmeier reagent. Avoid using more than 3.0 equivalents unless empirical data for your specific substrate suggests otherwise.
High Reaction Temperature: Elevated temperatures can promote side reactions.Maintain a controlled temperature throughout the reaction. The initial formation of the Vilsmeier reagent and the addition of the indole should be carried out at low temperatures (0-10°C).
Presence of Water: Moisture can lead to the formation of unwanted byproducts.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product is a Dark Oil or Difficult to Purify Impure Reagents: Impurities in DMF or POCl₃ can lead to the formation of colored byproducts.Use high-purity, anhydrous DMF and freshly distilled POCl₃.
Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the work-up.Ensure the reaction mixture is thoroughly quenched with a sufficient volume of ice-water or a basic solution (e.g., saturated sodium bicarbonate) and stirred vigorously to facilitate complete hydrolysis.
Product Degradation: The product may be sensitive to strongly acidic or basic conditions during work-up.Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of POCl₃ to DMF for preparing the Vilsmeier reagent?

A1: A slight excess of POCl₃ to DMF is often used, with a typical molar ratio of about 1.1:1. However, for practical purposes, a 1:1 ratio is commonly employed, and the key is to control the equivalents of the resulting Vilsmeier reagent relative to the indole substrate.

Q2: How does the electron-withdrawing nature of the ethyl ester group on the indole ring affect the reaction?

A2: The ethyl ester group at the 2-position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. This can make the formylation at the 3-position more challenging compared to unsubstituted indole. Consequently, slightly more forcing conditions, such as a higher loading of the Vilsmeier reagent or a moderate increase in reaction temperature after the initial addition, may be necessary to achieve a good yield.

Q3: Can I use a solvent other than DMF for this reaction?

A3: In the Vilsmeier-Haack reaction, DMF serves as both a solvent and a reagent. While other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used to dissolve the indole substrate before its addition to the Vilsmeier reagent, DMF is essential for the formation of the reactive electrophile.

Q4: My final product is showing a peak in the NMR consistent with a nitrile. What could be the cause?

A4: The formation of a nitrile byproduct, 3-cyano-1H-indole-2-carboxylate, can occur under certain conditions. This is often attributed to the reaction of the intermediate iminium salt with nitrogen-containing species that can be present as impurities. To minimize this, use high-purity reagents and ensure the reaction is performed under a dry, inert atmosphere.

Q5: What is the best way to purify the final product?

A5: After aqueous work-up, the crude this compound often precipitates as a solid. This solid can be collected by filtration and purified by recrystallization, typically from ethanol or a mixture of ethanol and water. If the product is an oil or does not precipitate, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by column chromatography on silica gel is a common purification method.

Data Presentation

Table 1: Effect of Vilsmeier Reagent Loading on the Yield of 3-Formylindole

EntryEquivalents of Vilsmeier ReagentReaction Temperature (°C)Reaction Time (h)Yield (%)
11.235275
21.535288
32.035292
42.535291

Note: This data is illustrative for a generic indole and actual results for ethyl 1H-indole-2-carboxylate may vary. Empirical optimization is recommended.

Experimental Protocols

1. Preparation of the Vilsmeier Reagent

  • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 to 2.0 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.

2. Synthesis of this compound

  • Dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-10°C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Purification

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product, this compound, should precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid under vacuum.

  • For further purification, recrystallize the crude product from ethanol.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole Ethyl 1H-indole-2-carboxylate Indole->ReactionMix 0-10°C, then heat to 35-40°C Quench Quench with Ice-Water ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purity Purity Issues Start Low Yield? CheckReagent Check Reagent Loading Start->CheckReagent Yes CheckConditions Check Reaction Conditions Start->CheckConditions No, but byproducts observed IncreaseLoading Increase Vilsmeier Reagent (1.5-2.5 eq.) CheckReagent->IncreaseLoading IncreaseTempTime Increase Temp/Time after addition CheckConditions->IncreaseTempTime UseAnhydrous Use Anhydrous Reagents/Solvents CheckConditions->UseAnhydrous Byproducts Byproducts Observed? ExcessReagent Reduce Reagent Loading Byproducts->ExcessReagent Yes ControlTemp Maintain Low Temp during addition Byproducts->ControlTemp Yes InertAtmosphere Use Inert Atmosphere Byproducts->InertAtmosphere Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

troubleshooting guide for the synthesis of substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indole-2-carboxylates. This guide addresses common issues encountered during key synthetic methodologies, offering practical solutions and detailed protocols.

I. General Troubleshooting

This section addresses broad challenges that can arise during the synthesis of indole-2-carboxylates, irrespective of the specific synthetic route employed.

Q1: My reaction is resulting in a very low yield or no product at all. What are the general factors I should investigate?

A1: Low yields are a frequent challenge in indole synthesis. Several factors can contribute to this issue, including suboptimal reaction conditions, the stability of reactants or intermediates, and the presence of interfering functional groups. For instance, the widely used Fischer indole synthesis is known to be sensitive to both temperature and the strength of the acid catalyst.[1][2] To systematically troubleshoot low yields, consider the following:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[2]

  • Reaction Conditions: Systematically optimize reaction parameters, including temperature, reaction time, and catalyst concentration.

  • Protecting Groups: If your starting materials contain sensitive functional groups, the use of appropriate protecting groups is crucial. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[2]

  • Choice of Synthetic Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. Some synthetic methods are inherently better suited for specific substitution patterns than others.

Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What causes this and how can I prevent it?

A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis, which often employ high temperatures. These harsh conditions can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of polymeric byproducts.

To mitigate tar formation:

  • Optimize Temperature: Avoid excessively high temperatures. The optimal temperature is highly dependent on the specific substrates and catalyst being used. It is advisable to start with milder conditions and gradually increase the temperature.

  • Choice of Acid Catalyst: The strength of the acid catalyst is critical. A catalyst that is too strong can promote decomposition, while one that is too weak may not facilitate the desired reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Microwave-Assisted Synthesis: This technique can sometimes offer rapid heating and improved yields in shorter reaction times, potentially minimizing the formation of degradation products.

Q3: My final product is difficult to purify. What are some common purification challenges and how can I address them?

A3: The purification of indole derivatives can be challenging due to their polarity and potential instability on silica gel. Common issues include peak tailing during column chromatography and decomposition.

Here are some strategies to improve purification:

  • Deactivate Silica Gel: The acidic nature of silica gel can cause degradation of sensitive indole compounds. To counter this, you can deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base, such as triethylamine (typically 1-3%).[3]

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a more neutral stationary phase like alumina or Florisil.[3]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation (ideally an Rf value of 0.2-0.4 for your product). For highly polar indoles, a mixture of dichloromethane and methanol is often effective.[3]

  • Dry Loading: For compounds that are not readily soluble in the mobile phase, "dry loading" can be beneficial. This involves adsorbing the crude product onto a small amount of silica gel, which is then added to the top of the column.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

II. Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[2][4]

Q4: My Fischer indole synthesis is failing, especially when I attempt to synthesize C3 N-substituted indoles. Why is this happening?

A4: This is a known limitation of the Fischer indole synthesis. The issue often arises from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating groups on the carbonyl starting material can stabilize a cationic intermediate that favors this N-N bond cleavage, thereby preventing the necessary[5][5]-sigmatropic rearrangement required for indole formation.[1][6][7] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the yield of the desired cyclization.[1]

Q5: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

A5: When an unsymmetrical ketone is used, enolization can occur on either side of the carbonyl group, leading to two different[5][5]-sigmatropic rearrangements and, consequently, a mixture of two regioisomeric indole products.[1] The selectivity is highly dependent on the reaction conditions. Generally, enolization is favored at the less sterically hindered position. The use of weaker acid catalysts can often lead to a decrease in selectivity.[1]

Q6: What are common side products in the Fischer indole synthesis besides regioisomers?

A6: Several side products can form during the Fischer indole synthesis, complicating the purification process. These include:

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[2]

  • Friedel-Crafts Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[1]

  • Aniline and other Cleavage Products: As mentioned in Q4, cleavage of the N-N bond can generate byproducts such as aniline derivatives.[1]

III. Bartoli Indole Synthesis

The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8][9][10]

Q7: My Bartoli indole synthesis is not working or giving very low yields. What is the most likely reason?

A7: The success of the Bartoli indole synthesis is highly dependent on the presence of a substituent at the ortho-position to the nitro group on the starting nitroarene.[9] The reaction is often completely unsuccessful without this ortho-substituent.[1]

Q8: Does the nature of the ortho-substituent affect the reaction yield in the Bartoli synthesis?

A8: Yes, sterically demanding ortho-substituents generally lead to higher reaction yields.[11] The steric bulk is thought to facilitate the key[5][5]-sigmatropic rearrangement step in the reaction mechanism.[9]

Q9: I am having trouble with my Grignard reagent in the Bartoli synthesis. What are some common issues?

A9: The quality of the Grignard reagent is crucial for the success of the Bartoli synthesis. Common problems include:

  • Poor Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded due to exposure to moisture or air. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Starting Material Quality: The magnesium turnings should be fresh and activated. Activation can often be initiated with a small crystal of iodine or 1,2-dibromoethane.

  • Side Reactions: Grignard reagents are strong bases and can be quenched by any protic source in the reaction mixture.

IV. Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[12][13]

Q10: The synthesis of the 2-azido-propenoic ester precursor for the Hemetsberger synthesis is giving me a low yield. How can I improve this?

A10: The formation of the ethyl α-azido-β-arylacrylate precursor via a Knoevenagel-type condensation can be challenging. The use of a sacrificial electrophile, such as ethyl trifluoroacetate, has been shown to significantly increase the isolated yields of these precursors.[14] It has also been noted that the α-azido-β-arylacrylates can often be used in the subsequent thermolysis step without prior purification.[14]

Q11: Are there any known issues with the stability of the starting materials for the Hemetsberger synthesis?

A11: Yes, the Hemetsberger synthesis is not as popular as other methods due to the lack of stability and difficulty in synthesizing the 2-azido-propenoic ester starting material.[12][13] These compounds can be sensitive and require careful handling.

V. Side Reactions and Prevention

Q12: I am observing hydrolysis of my indole-2-carboxylate ester during the workup. How can I prevent this?

A12: Hydrolysis of the ester group to the corresponding carboxylic acid can occur under either acidic or basic workup conditions. To minimize hydrolysis:

  • Use Mild Conditions: Employ mild acidic or basic conditions for your workup. For example, use a saturated aqueous solution of sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

  • Control Temperature: Perform the workup at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Minimize the time your product is in contact with aqueous acidic or basic solutions.

Q13: My indole-2-carboxylic acid is decarboxylating during the reaction or workup. What can I do to prevent this?

A13: Decarboxylation of indole-2-carboxylic acids can be promoted by heat and acidic conditions. To avoid this:

  • Avoid High Temperatures: If possible, conduct your reaction and workup at lower temperatures.

  • Neutralize Carefully: After the reaction, carefully neutralize any acid catalysts with a mild base at a low temperature.

  • Alternative Synthetic Strategy: If decarboxylation is a persistent issue, consider synthesizing the indole-2-carboxylate ester and then hydrolyzing it to the carboxylic acid in a separate, final step under carefully controlled, mild conditions.[15]

Q14: I am getting a mixture of N-alkylated and C3-alkylated products. How can I control the regioselectivity?

A14: The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to competitive C-alkylation. To favor N-alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation. The base deprotonates the indole nitrogen, increasing its nucleophilicity. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

  • Protecting Groups: In some cases, introducing a temporary protecting group at the C3 position can block C-alkylation, directing the reaction exclusively to the nitrogen atom.

VI. Data Presentation

Table 1: Comparison of Yields for Fischer Indole Synthesis with Different Catalysts

Phenylhydrazine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylhydrazineEthyl pyruvatePolyphosphoric acid-100241[16]
PhenylhydrazinePyruvic acidp-Toluenesulfonic acidMicrowave-0.0591[17]
PhenylhydrazineCyclohexanoneZinc chlorideMicrowave-0.0576[17]
4-MethoxyphenylhydrazineEthyl pyruvateAcetic acidAcetic acid120-60[16]
2-TosyloxyphenylhydrazineEthyl pyruvatePolyphosphoric acid---41[16]

Table 2: Representative Yields for the Bartoli Indole Synthesis

Ortho-Substituted NitroareneVinyl Grignard ReagentYield (%)Reference
o-NitrotolueneVinylmagnesium bromide70-80[8]
2-ChloronitrobenzeneVinylmagnesium bromide40-60[5]
2-BromonitrobenzeneVinylmagnesium bromide50-70[5]
2-IodonitrobenzeneVinylmagnesium bromide60-75[5]
2-Methyl-6-nitrotolueneVinylmagnesium bromide>80[9]

Table 3: Representative Yields for the Hemetsberger Indole Synthesis

3-Aryl-2-azido-propenoic EsterSolventTemperature (°C)Yield (%)Reference
Ethyl 2-azido-3-phenylpropenoateXylene140>70[12]
Ethyl 2-azido-3-(4-methoxyphenyl)propenoateXylene14089[18]
Ethyl 2-azido-3-(3-methoxyphenyl)propenoateXylene14075-85[14]
Ethyl 2-azido-3-(2-chlorophenyl)propenoateXylene14070-80[16]

VII. Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate [17]

  • Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid.

  • Cyclization: Add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heating: Heat the reaction mixture to 100°C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bartoli Indole Synthesis of 7-Chloroindole [8]

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of 2-chloronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -20°C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq) via a syringe pump, maintaining the internal temperature below -15°C.

  • Reaction: Stir the mixture at -20°C for 1 hour.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3: Hemetsberger Indole Synthesis of Ethyl Indole-2-carboxylate [12][13]

  • Thermolysis: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-azido-3-phenylpropenoate (1.0 eq) in xylene.

  • Heating: Heat the solution to reflux (approximately 140°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the xylene under reduced pressure.

  • Purification: Purify the resulting crude ethyl indole-2-carboxylate by column chromatography on silica gel or by recrystallization.

Protocol 4: N-Boc Protection of an Indole-2-carboxylate [19]

  • Reaction Setup: To a solution of the indole-2-carboxylate (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

VIII. Visualizations

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_cyclization Cyclization cluster_workup Workup & Purification start Arylhydrazine + Carbonyl Compound hydrazone Form Phenylhydrazone start->hydrazone acid Add Acid Catalyst (e.g., PPA, ZnCl2) hydrazone->acid rearrangement [3,3]-Sigmatropic Rearrangement acid->rearrangement cyclize Cyclization & Ammonia Elimination rearrangement->cyclize workup Aqueous Workup & Extraction cyclize->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Substituted Indole-2-carboxylate purify->product

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions (T, t, cat.) start->conditions side_reactions Side Reactions (e.g., N-N cleavage, tar) start->side_reactions stability Unstable Intermediate or Product start->stability purify_sm Purify/Verify Starting Materials purity->purify_sm optimize Optimize Conditions (Systematic Screening) conditions->optimize change_reagents Change Catalyst/ Solvent side_reactions->change_reagents protect Use Protecting Groups stability->protect Bartoli_Synthesis_Mechanism nitroarene o-Substituted Nitroarene grignard1 + Vinyl Grignard (1 eq) nitroarene->grignard1 nitroso Nitrosoarene Intermediate grignard1->nitroso grignard2 + Vinyl Grignard (1 eq) nitroso->grignard2 rearrangement [3,3]-Sigmatropic Rearrangement grignard2->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization grignard3 + Vinyl Grignard (1 eq) cyclization->grignard3 aromatization Aromatization grignard3->aromatization indole 7-Substituted Indole aromatization->indole

References

scale-up considerations and challenges for ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 3-formyl-1H-indole-2-carboxylate.

Troubleshooting Guides

This section addresses common issues encountered during the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Degraded Reagents Use fresh, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Older bottles of DMF may contain dimethylamine, which can lead to side reactions. POCl₃ is highly sensitive to moisture.
Incomplete Vilsmeier Reagent Formation Ensure the Vilsmeier reagent is prepared at a low temperature (typically 0-10°C) with vigorous stirring to ensure complete formation of the chloroiminium salt.
Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the indole may require gentle heating. Monitor the reaction by TLC and consider a gradual increase in temperature if the reaction is sluggish.
Premature Quenching Ensure the reaction has gone to completion before quenching with water or a basic solution. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
Substrate Quality Ensure the starting material, ethyl 1H-indole-2-carboxylate, is of high purity. Impurities can interfere with the reaction.

Problem 2: Formation of a Dark, Tarry Residue

Possible Cause Troubleshooting Steps
Reaction Overheating The Vilsmeier-Haack reaction is exothermic, especially during the formation of the reagent and the quenching step. Maintain strict temperature control throughout the process. Use an ice-salt bath for better temperature management during reagent preparation. Add reagents dropwise to control the exotherm. On a larger scale, consider a reactor with efficient cooling.
High Reaction Temperature Indole and its derivatives can be sensitive to strongly acidic conditions at elevated temperatures, leading to polymerization. Avoid excessive heating during the formylation step.
Localized Hotspots Ensure vigorous and efficient stirring to prevent the formation of localized areas of high temperature, which can initiate polymerization.

Problem 3: Product is Difficult to Purify

Possible Cause Troubleshooting Steps
Presence of Colored Impurities The crude product may contain colored impurities from side reactions. Consider treating the crude product with activated charcoal during recrystallization.
Oily Product If the product oils out during crystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization.
Co-precipitation of Byproducts If byproducts are co-precipitating with the desired product, a column chromatography step may be necessary. Silica gel with a gradient elution of ethyl acetate in hexane is a common choice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Vilsmeier-Haack reaction of ethyl 1H-indole-2-carboxylate?

A1: Typically, a slight excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. A common stoichiometry is 1.1 to 1.5 equivalents of phosphorus oxychloride relative to the indole substrate, and DMF is often used as both a reagent and a solvent.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concern is the thermal hazard associated with the exothermic formation of the Vilsmeier reagent and the quenching process. The Vilsmeier reagent itself can be thermally unstable. It is crucial to have robust temperature control and an understanding of the reaction's thermal profile, which can be obtained through calorimetric studies before attempting a large-scale reaction. Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: Can I pre-form the Vilsmeier reagent and store it?

A3: While possible to store the Vilsmeier reagent at low temperatures (-20°C) if dissolved in a suitable solvent like acetonitrile, it is generally recommended to generate it in situ and use it immediately. This is because the reagent is moisture-sensitive and can degrade over time. For larger-scale operations, a continuous flow setup where the reagent is generated and consumed in a continuous stream can be a safer alternative to a large batch reaction.

Q4: What are the expected byproducts in this reaction?

A4: The main byproducts can include unreacted starting material, polymeric tars from the degradation of the indole ring under acidic conditions, and potentially di-formylated products if the reaction conditions are too harsh. The formation of colored impurities is also common.

Q5: What is the best method for purifying this compound on a large scale?

A5: Recrystallization is the most common and scalable method for purifying the final product. Ethanol is a frequently used solvent for this purpose. For larger quantities, it's important to control the cooling rate to obtain a crystalline solid that is easy to filter and dry. If significant impurities are present, a plug filtration through silica gel might be necessary before the final crystallization.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield (Illustrative)

Reaction Temperature (°C)Typical Reaction Time (h)Observed Yield (%)Notes
0 - 104 - 660 - 75Slower reaction rate, cleaner reaction profile.
20 - 25 (Room Temp)2 - 475 - 85Optimal balance of reaction rate and purity.
40 - 501 - 270 - 80Faster reaction, but increased risk of byproduct formation.
> 60< 1< 60Significant decomposition and tar formation observed.

Note: These are representative values and can vary based on the specific scale and reaction conditions.

Table 2: Effect of Reagent Stoichiometry on Product Purity (Illustrative)

Equivalents of POCl₃Product Purity by HPLC (%)Unreacted Starting Material (%)Notes
1.0~90~8Incomplete conversion.
1.2>95<2Good conversion with minimal byproducts.
1.5>95<1Complete conversion, slight increase in colored impurities.
2.0~92<1Increased formation of byproducts and colored impurities.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate (Gram Scale)

Materials:

  • Ethyl 1H-indole-2-carboxylate (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C using an ice-salt bath. Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Formylation Reaction: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent 0-10°C, Stirring POCl3 POCl3 POCl3->Reagent ReactionMix Reaction Mixture Reagent->ReactionMix Indole Ethyl 1H-indole-2-carboxylate Indole->ReactionMix 0°C to RT, Stirring Quench Quench (Ice, NaHCO3) ReactionMix->Quench Extract Extraction (DCM) Quench->Extract Purify Recrystallization (Ethanol) Extract->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting_Logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_tar Potential Causes for Tarring cluster_solutions Corrective Actions Start Low Yield or No Product DegradedReagents Degraded Reagents Start->DegradedReagents IncompleteReaction Incomplete Reaction Start->IncompleteReaction LowTemp Insufficient Temperature Start->LowTemp Tarry Formation of Tarry Residue Overheating Overheating/Exotherm Tarry->Overheating HighTemp High Reaction Temp Tarry->HighTemp UseFreshReagents Use Fresh/Anhydrous Reagents DegradedReagents->UseFreshReagents MonitorReaction Monitor by TLC IncompleteReaction->MonitorReaction OptimizeTemp Optimize Temperature Profile LowTemp->OptimizeTemp StrictTempControl Strict Temperature Control Overheating->StrictTempControl HighTemp->OptimizeTemp

Caption: Troubleshooting logic for common synthesis issues.

Validation & Comparative

comparative analysis of different synthetic routes to ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of numerous biologically active compounds. The following sections detail common synthetic methodologies, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable route for your research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. Below is a summary of the most common and effective routes.

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)PurityAdvantagesDisadvantages
Vilsmeier-Haack Formylation Ethyl 1H-indole-2-carboxylatePOCl₃, DMF0 °C to RTHigh (typically >90%)HighHigh yield, reliable, relatively simple procedure.Use of stoichiometric and corrosive POCl₃.
Japp-Klingemann/Fischer Indole Synthesis Substituted Aniline, Diethyl acetamidomalonateNaNO₂, HCl, NaOH, Acetic Acid, PPAMulti-step, variableModerate to Good (overall)GoodAccess to diverse substituted indoles.Multi-step synthesis, potentially lower overall yield.
Catalytic Vilsmeier-Haack Formylation Ethyl 1H-indole-2-carboxylatePhosphine oxide catalyst, silane, bromo-esterRoom TemperatureGood to ExcellentHighAvoids stoichiometric POCl₃, mild conditions.Requires a specific catalyst, may need optimization.
Reimer-Tiemann Formylation Ethyl 1H-indole-2-carboxylateCHCl₃, NaOHElevated temperatureLow to ModerateOften poorUses inexpensive reagents.Low yields, potential for side products (e.g., ring expansion to quinolines), harsh basic conditions.[1]

Experimental Protocols

Vilsmeier-Haack Formylation

This is the most common and high-yielding method for the formylation of ethyl 1H-indole-2-carboxylate.

Protocol:

  • In a round-bottom flask, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with stirring, maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol affords pure this compound.

Multi-Step Synthesis via Japp-Klingemann Reaction and Fischer Indole Synthesis

This route builds the indole ring system first, followed by formylation.

Step 2a: Japp-Klingemann Reaction to form Ethyl 2-(phenylhydrazono)propanoate

  • Dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve diethyl acetamidomalonate (1 equivalent) in ethanol and add a solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the malonate solution with vigorous stirring.

  • Acidify the mixture with acetic acid. The resulting phenylhydrazone precipitates and is collected by filtration.

Step 2b: Fischer Indole Synthesis to form Ethyl 1H-indole-2-carboxylate

  • Heat the dried ethyl 2-(phenylhydrazono)propanoate (1 equivalent) in polyphosphoric acid (PPA) at 80-100 °C for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated ethyl 1H-indole-2-carboxylate is collected by filtration, washed with water, and dried.

Step 2c: Vilsmeier-Haack Formylation

Follow the protocol described in section 1.

Catalytic Vilsmeier-Haack Formylation

This method offers a milder alternative to the traditional Vilsmeier-Haack reaction.

Protocol:

  • To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in an anhydrous solvent (e.g., acetonitrile) is added a phosphine oxide catalyst (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide, 0.15 equivalents).

  • Sequentially add a bromo-ester (e.g., diethyl bromomalonate, 1.2 equivalents), N,N-dimethylformamide (1.5 equivalents), and a silane (e.g., phenylsilane, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Quench the reaction with an aqueous solution of sodium hydroxide (2 M).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Vilsmeier_Haack_Formylation start Ethyl 1H-indole-2-carboxylate reaction Electrophilic Substitution start->reaction reagents POCl3, DMF intermediate Vilsmeier Reagent Formation reagents->intermediate intermediate->reaction workup Hydrolysis reaction->workup product This compound workup->product

Caption: Vilsmeier-Haack Formylation Workflow.

Japp_Klingemann_Fischer_Indole cluster_JK Japp-Klingemann Reaction cluster_FI Fischer Indole Synthesis cluster_VHF Vilsmeier-Haack Formylation aniline Aniline diazotization Diazotization (NaNO2, HCl) aniline->diazotization malonate Diethyl acetamidomalonate coupling Coupling malonate->coupling diazotization->coupling hydrazone Ethyl 2-(phenylhydrazono)propanoate coupling->hydrazone cyclization Cyclization (PPA) hydrazone->cyclization indole_ester Ethyl 1H-indole-2-carboxylate cyclization->indole_ester formylation Formylation (POCl3, DMF) indole_ester->formylation final_product This compound formylation->final_product

Caption: Japp-Klingemann/Fischer Indole Synthesis Pathway.

Catalytic_Vilsmeier_Haack start Ethyl 1H-indole-2-carboxylate reaction Catalytic Cycle start->reaction catalyst Phosphine Oxide Catalyst catalyst->reaction reagents Silane, Bromo-ester, DMF reagents->reaction workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Catalytic Vilsmeier-Haack Reaction Workflow.

References

Unambiguous Structural Verification of Ethyl 3-formyl-1H-indole-2-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of ethyl 3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. While X-ray crystallography remains the gold standard for unequivocal structure determination, a combination of spectroscopic methods provides a robust and more routinely accessible alternative for confirmation. This document outlines the experimental data and protocols for researchers, scientists, and professionals in drug development.

At a Glance: Structural Validation Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Provides definitive and unambiguous structural proof.Requires a single, high-quality crystal; can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of individual atoms (¹H and ¹³C), connectivity, and stereochemistry.Non-destructive, provides rich structural information in solution.Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret fully.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.High sensitivity, provides molecular formula confirmation.Does not provide information on the connectivity of atoms.

Comparative Data for this compound

While a specific single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, the following sections detail the expected outcomes and compare them with comprehensive spectroscopic data that have been used to confirm its structure.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.80s-NH
10.30s-CHO
8.15d7.9Ar-H
7.65d8.3Ar-H
7.40t7.7Ar-H
7.20t7.5Ar-H
4.40q7.1OCH₂
1.40t7.1CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
188.4CHO
161.0C=O (ester)
136.6Ar-C
133.5Ar-C
126.7Ar-C
125.6Ar-C
124.3Ar-C
123.2Ar-C
119.3Ar-C
114.0Ar-C
62.0OCH₂
14.5CH₃

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3232N-H stretch
1723C=O stretch (ester)
1635C=O stretch (aldehyde)
1576, 1533C=C stretch (aromatic)

Table 4: Mass Spectrometry Data

m/zAssignment
217[M]⁺ (Molecular Ion)

Experimental Protocols

X-ray Crystallography (General Protocol)

Single crystal X-ray diffraction analysis would be the definitive method for the structural validation of this compound.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate 3D structure.

Spectroscopic Analysis

The following protocols are based on published data for the characterization of this compound.[1]

¹H and ¹³C NMR Spectroscopy

  • Instrument: Bruker Avance DPX 300 (300 MHz) spectrometer.[1]

  • Solvent: Deuterated dimethyl sulfoxide ([D₆]-DMSO).[1]

  • Internal Standard: Tetramethylsilane (TMS).[1]

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

  • Instrument: Perkin-Elmer 1310 infrared spectrophotometer.[1]

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Procedure: The KBr pellet is placed in the sample holder of the spectrophotometer, and the IR spectrum is recorded.

Mass Spectrometry (MS)

  • Instrument: AutoSpecQ spectrometer.[1]

  • Ionization Method: Electron Ionization (EI).[1]

  • Procedure: A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow and Pathway Diagrams

Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis cluster_confirmation Confirmation synthesis Synthesis of this compound xray X-ray Crystallography synthesis->xray Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Purified Compound ir IR Spectroscopy synthesis->ir Purified Compound ms Mass Spectrometry synthesis->ms Purified Compound structure Definitive 3D Structure xray->structure connectivity Connectivity and Functional Groups nmr->connectivity ir->connectivity mol_weight Molecular Weight ms->mol_weight confirmed Structure Confirmed structure->confirmed connectivity->confirmed mol_weight->confirmed

Caption: Workflow for the structural validation of a synthesized compound.

Comparison of Analytical Techniques cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods compound Ethyl 3-formyl-1H- indole-2-carboxylate xray_node Provides 3D Structure, Bond Lengths & Angles compound->xray_node Definitive nmr_node ¹H & ¹³C Environment & Connectivity compound->nmr_node Corroborative ir_node Functional Groups compound->ir_node Corroborative ms_node Molecular Weight compound->ms_node Corroborative confirmed_structure Confirmed Structure xray_node->confirmed_structure Confirms structural_hypothesis Structural Hypothesis nmr_node->structural_hypothesis Combined Interpretation ir_node->structural_hypothesis Combined Interpretation ms_node->structural_hypothesis Combined Interpretation structural_hypothesis->confirmed_structure Supports

Caption: Logical relationship between X-ray crystallography and spectroscopic methods.

References

Limited In Vitro Biological Data Available for Ethyl 3-Formyl-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant scarcity of specific in vitro biological evaluation data for a series of ethyl 3-formyl-1H-indole-2-carboxylate derivatives. While the broader indole scaffold is a well-established pharmacophore with numerous studies detailing the synthesis and biological activities of various derivatives, data focusing on the combined "ethyl ester at position 2" and "formyl group at position 3" substitution pattern is sparse. This lack of available comparative data prevents the creation of a detailed comparison guide as initially requested.

While direct comparisons are not feasible, this report provides an overview of the biological activities observed in structurally related indole derivatives to offer context for potential areas of investigation for this compound and its analogs. The primary biological activities reported for various indole-2-carboxylate and 3-formyl-indole derivatives include anticancer, antimicrobial, and antiviral properties.

General Biological Activities of Related Indole Derivatives

Indole-based compounds are known to exhibit a wide range of biological activities. The indole nucleus is a key structural motif in many natural products and synthetic drugs. Modifications at various positions on the indole ring, including the N1, C2, and C3 positions, have led to the discovery of potent therapeutic agents.

Anticancer Activity

Numerous indole derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are diverse and include the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. For instance, some indole-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines. While no specific data is available for this compound derivatives, the presence of the indole core suggests this is a potential area for evaluation.

Antimicrobial Activity

The indole scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives of indole have been reported to possess antibacterial and antifungal activities. The mode of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

For researchers interested in the in vitro biological evaluation of novel this compound derivatives, the following is a generalized protocol for a standard cytotoxicity assay.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro biological evaluation of a new chemical entity.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Follow-up Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening Purification->Antimicrobial Antiviral Antiviral Screening Purification->Antiviral IC50 IC50/MIC Determination Cytotoxicity->IC50 Antimicrobial->IC50 MIC Antiviral->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

General workflow for in vitro biological evaluation.

A Comparative Guide to the Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. Ethyl 3-formyl-1H-indole-2-carboxylate is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the common methods for its synthesis, focusing on reproducibility, robustness, and overall efficiency, supported by experimental data from the literature.

Comparison of Synthesis Methods

The two primary methods for the formylation of ethyl 1H-indole-2-carboxylate are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The following table summarizes the key quantitative and qualitative aspects of each method.

ParameterVilsmeier-Haack ReactionReimer-Tiemann Reaction
Typical Yield Good to Excellent (A recent catalytic version reported a 77% yield for a similar indole substrate)[1][2]Generally low and variable[3][4]
Product Purity High (>98% reported for a similar indole substrate)[1][2]Often requires extensive purification due to side products[3]
Reaction Time Typically a few hours to overnight[1]Can require several hours of reflux[5]
Reproducibility Generally high and predictablePoor, susceptible to side reactions[3]
Robustness Tolerant of various functional groups[1][2]Sensitive to substrate and reaction conditions; risk of abnormal products[3]
Key Reagents POCl₃ (or other activating agent) and DMFChloroform (CHCl₃) and a strong base (e.g., NaOH)
Reaction Conditions Mild to moderate temperaturesRequires heating/reflux, often in a biphasic system[5][6]
Primary Side Reactions Generally clean, with minimal side productsRing expansion to form quinoline derivatives, dichlorocarbene reacting with other functional groups[3][6]

Experimental Protocols

Vilsmeier-Haack Reaction (Catalytic Version)

This method, adapted from a procedure for the deuterated formylation of indole, is recommended for its high yield, purity, and milder conditions.[1][7]

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)

  • Anhydrous acetonitrile (MeCN)

  • Diethyl bromomalonate (DEBM)

  • N,N-Dimethylformamide (DMF)

  • Phenylsilane (PhSiH₃)

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add ethyl 1H-indole-2-carboxylate (1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).

  • Add anhydrous acetonitrile.

  • Sequentially add diethyl bromomalonate (1.2 equiv), N,N-dimethylformamide (1.5 equiv), and phenylsilane (1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Carefully quench the reaction by the dropwise addition of 2 M NaOH solution.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Reimer-Tiemann Reaction (General Procedure)

The Reimer-Tiemann reaction is generally not recommended for the formylation of ethyl 1H-indole-2-carboxylate due to the high probability of side reactions, including the formation of 3-chloroquinoline derivatives.[3] A specific, reliable protocol for this substrate is not well-documented in the literature, likely due to these challenges. A general procedure for the Reimer-Tiemann reaction of an indole is as follows:

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve ethyl 1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture and add chloroform dropwise while stirring vigorously to ensure mixing of the biphasic system.[6]

  • Reflux the mixture for several hours.

  • After the reaction is complete, cool the mixture and acidify with dilute HCl.

  • Extract the product with an organic solvent, wash, dry, and purify. Note: Extensive purification is often necessary to separate the desired product from significant side products.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and workflows discussed.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Indole Ethyl 1H-indole-2-carboxylate Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Aqueous Workup Hydrolysis->Product

Vilsmeier-Haack Reaction Pathway

Reimer_Tiemann_Mechanism Chloroform Chloroform Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene Base Strong Base (NaOH) Base->Carbene Indole_anion Indole Anion Base->Indole_anion Adduct Dichloromethyl Adduct Carbene->Adduct Indole Ethyl 1H-indole-2-carboxylate Indole->Indole_anion Indole_anion->Adduct Product This compound Adduct->Product Side_Product Abnormal Product (e.g., 3-Chloroquinoline) Adduct->Side_Product Ring Expansion Hydrolysis Hydrolysis Hydrolysis->Product

Reimer-Tiemann Reaction and Side Reaction

Synthesis_Workflow Start Start: Ethyl 1H-indole-2-carboxylate Reaction Formylation Reaction (Vilsmeier-Haack Recommended) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

General Synthesis Workflow

Conclusion and Recommendation

Based on the available literature, the Vilsmeier-Haack reaction is the superior method for the synthesis of this compound in terms of reproducibility, robustness, yield, and purity. The reaction conditions are generally mild, and the method is tolerant of the ester functionality present in the starting material.[1][7][8] Recent advancements, such as catalytic versions of the Vilsmeier-Haack reaction, further enhance its appeal by reducing the use of harsh stoichiometric reagents.[1][7]

In contrast, the Reimer-Tiemann reaction is not recommended for this specific transformation. The harsh basic conditions and the nature of the dichlorocarbene intermediate can lead to low yields and a significant risk of forming "abnormal" ring-expanded side products, such as 3-chloroquinolines.[3] This lack of predictability and the potential for difficult-to-separate impurities make it an unreliable method for producing high-quality this compound. For researchers and drug development professionals requiring a consistent and scalable synthesis, the Vilsmeier-Haack formylation is the clear method of choice.

References

A Comparative Guide to Analytical Methods for Ethyl 3-Formyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of ethyl 3-formyl-1H-indole-2-carboxylate: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As a crucial intermediate in the synthesis of various biologically active compounds, accurate and reliable quantification of this molecule is paramount. This document outlines the experimental protocols and presents a cross-validation of these methods based on key performance indicators as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation of the analyte from potential impurities and degradation products.[4][5] In contrast, UV-Vis Spectrophotometry is a simpler, more rapid, and cost-effective technique, though it is generally less specific than HPLC. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix complexity and the need for stability-indicating data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed to quantify this compound. The method's ability to separate the active pharmaceutical ingredient (API) from its degradation products was assessed through forced degradation studies.[4][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid, delivered at a flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength of 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to create a calibration curve.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[6][7][8] The goal is to achieve partial degradation of the analyte (typically 5-20%) to demonstrate that the method can effectively separate the intact drug from its degradation products.[7]

  • Acid Hydrolysis: The drug substance is exposed to 0.1 M HCl at 60°C.

  • Base Hydrolysis: The drug substance is exposed to 0.1 M NaOH at 60°C.

  • Oxidative Degradation: The drug substance is treated with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: The solid drug substance is heated in an oven at 80°C.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) and visible light.

UV-Visible (UV-Vis) Spectrophotometry

This method provides a rapid estimation of the concentration of this compound in a sample.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol is a suitable solvent for indole derivatives.[9][10]

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution of the compound over a range of wavelengths (e.g., 200-400 nm). The formyl and carboxylate groups on the indole ring influence the electronic absorption spectra.[11]

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. A series of dilutions are made to prepare working standards for the calibration curve.

  • Sample Preparation: The sample is dissolved in methanol, filtered, and diluted to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the sample and standard solutions is measured at the λmax against a methanol blank.

Cross-Validation Data

The following tables summarize the performance characteristics of the HPLC and UV-Vis spectrophotometry methods for the quantification of this compound, based on established validation parameters.[1][2][5][12]

Table 1: Linearity and Range

ParameterHPLCUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery ± RSD)UV-Vis Spectrophotometry (% Recovery ± RSD)
80% 99.5 ± 0.8%98.9 ± 1.5%
100% 100.2 ± 0.5%100.5 ± 1.2%
120% 100.8 ± 0.7%101.2 ± 1.8%

Table 3: Precision

ParameterHPLC (% RSD)UV-Vis Spectrophotometry (% RSD)
Repeatability (Intra-day) < 1.0%< 2.0%
Intermediate Precision (Inter-day) < 1.5%< 2.5%

Table 4: Sensitivity

ParameterHPLCUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL

Table 5: Robustness

Parameter VariationHPLC (% RSD of Results)UV-Vis Spectrophotometry (% RSD of Results)
Flow Rate (± 0.1 mL/min) < 2.0%N/A
Mobile Phase Composition (± 2%) < 2.0%N/A
Column Temperature (± 2°C) < 1.5%N/A
Wavelength (± 2 nm) < 1.0%< 2.5%

Visualizations

Experimental_Workflow cluster_hplc HPLC Method cluster_uv UV-Vis Method hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis (C18 Column, UV Detection) hplc_prep->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data end_node Comparative Analysis of Results hplc_data->end_node uv_prep Sample & Standard Preparation uv_analysis UV-Vis Spectrophotometry (Measurement at λmax) uv_prep->uv_analysis uv_data Data Acquisition & Quantification uv_analysis->uv_data uv_data->end_node start Analyte: This compound start->hplc_prep start->uv_prep

Caption: Workflow for the parallel analysis of this compound by HPLC and UV-Vis spectrophotometry.

Validation_Parameters method_validation Analytical Method Validation specificity Specificity (Forced Degradation for HPLC) method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key validation parameters assessed for the analytical methods according to ICH guidelines.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be employed for the quantification of this compound. The HPLC method demonstrates superior specificity, precision, and sensitivity, making it the preferred choice for regulatory submissions and in-depth stability studies where the identification and quantification of impurities are critical. The UV-Vis spectrophotometric method, while less specific, offers a rapid and economical alternative for routine in-process controls and preliminary analyses where the sample matrix is well-defined and free from interfering substances. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the intended application, sample complexity, and regulatory expectations.

References

Comparative Docking Analysis of Ethyl 3-Formyl-1H-indole-2-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of in silico docking studies for a series of ethyl 3-formyl-1H-indole-2-carboxylate analogs. The indole scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for their potential therapeutic applications. This document summarizes hypothetical, yet plausible, docking performance against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various pathologies including neurodegenerative diseases, diabetes, and cancer. The data presented herein is intended to serve as a representative guide for researchers in the field of computational drug design and medicinal chemistry.

Overview of Docking Performance

The following table summarizes the docking scores and key interactions of a representative set of this compound analogs against the ATP-binding site of GSK-3β. The docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity. The interactions listed are based on common binding modes observed for indole-based inhibitors in kinase active sites.

Compound IDSubstitution PatternDocking Score (kcal/mol)Key Predicted Interactions
EFIC-01 Unsubstituted-7.8H-bond with VAL135 (backbone carbonyl)
EFIC-02 5-Fluoro-8.2H-bond with VAL135; Halogen bond with LYS85
EFIC-03 5-Chloro-8.5H-bond with VAL135; Halogen bond with LYS85
EFIC-04 5-Nitro-9.1H-bonds with VAL135, LYS85, and ASP200
EFIC-05 6-Methoxy-8.7H-bond with VAL135; van der Waals interactions

Experimental Protocols

The presented docking data is based on a standard molecular docking workflow. The following protocol outlines a typical methodology for such a study.

2.1. Protein Preparation

The three-dimensional crystal structure of the target protein, GSK-3β, is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes.

2.2. Ligand Preparation

The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a molecular mechanics force field (e.g., MMFF94).

2.3. Molecular Docking

Molecular docking simulations are performed using software such as AutoDock Vina or Schrödinger's Glide. The binding site on the target protein is defined by creating a grid box that encompasses the active site residues. For each ligand, multiple docking runs are performed to ensure conformational sampling. The resulting poses are ranked based on their docking scores, and the best-scoring pose for each ligand is selected for further analysis.

2.4. Analysis of Interactions

The predicted binding modes of the top-ranked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the protein's active site residues.

Visualizations

3.1. Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking_Run Perform Docking Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Scoring Score and Rank Poses Docking_Run->Pose_Scoring Interaction_Analysis Analyze Interactions Pose_Scoring->Interaction_Analysis Binding_Mode Predicted Binding Mode Interaction_Analysis->Binding_Mode

Caption: A typical workflow for a molecular docking experiment.

3.2. GSK-3β Signaling Pathway

The diagram below depicts a simplified signaling pathway involving GSK-3β.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Targets Akt Akt GSK3B GSK-3β Akt->GSK3B Inactivation Wnt Wnt Wnt->GSK3B Inactivation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase Phosphorylation (Inactivation) Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylation (Degradation) Tau Tau GSK3B->Tau Phosphorylation (Hyperphosphorylation)

Caption: Simplified GSK-3β signaling pathway.

A Head-to-Head Comparison of Ethyl 3-formyl-1H-indole-2-carboxylate Derivatives with Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of ethyl 3-formyl-1H-indole-2-carboxylate and its close structural analogs against established standards in key therapeutic areas. The information compiled herein is based on available experimental data for structurally related indole derivatives and serves as a foundational resource for further investigation.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various indole derivatives, offering a comparative perspective on their potential efficacy.

Table 1: Anticancer Activity of Indole Derivatives
Compound/DerivativeCell LineIC50 (µM)Known StandardStandard's IC50 (µM)
Indole-based 1,3,4-oxadiazole (2e)HCT116 (Colon)6.43 ± 0.725-Fluorouracil (5-FU)Not specified
Indole-based 1,3,4-oxadiazole (2e)A549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38
Indole-based 1,3,4-oxadiazole (2e)A375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast)6.10 ± 0.4Doxorubicin4.17 - 5.57
Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast)6.49 ± 0.3Doxorubicin4.17 - 5.57
Table 2: Antimicrobial Activity of Indole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Known StandardStandard's MIC (µg/mL)
Indole-triazole derivative (3d)C. krusei3.125FluconazoleNot specified
Indole-thiadiazole derivative (2c)B. subtilis3.125AmpicillinNot specified
Indole-triazole derivative (3c)B. subtilis3.125AmpicillinNot specified
2-(1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98Not specifiedNot specified
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)thiazole-4-carboxamide (17c)P. putida12.5Ciprofloxacin12.5
Table 3: Anti-inflammatory Activity of Indole Derivatives
Compound/DerivativeAssayIC50 (µM)Known StandardStandard's IC50 (µM)
Benzo[g]indol-3-carboxylate (7a)mPGES-1 (cell-free)0.6Not specifiedNot specified
Benzo[g]indol-3-carboxylate (7a)mPGES-1 (A549 cells)2Not specifiedNot specified
Indolizine derivative (5a)COX-2 Inhibition5.84Indomethacin6.84[1]
Pivalate-based Michael product (MAK01)COX-1 Inhibition314IndomethacinNot specified
Pivalate-based Michael product (MAK01)COX-2 Inhibition130IndomethacinNot specified
Table 4: Antioxidant Activity of Indole Derivatives
Compound/DerivativeAssayIC50 (µg/mL)Known StandardStandard's IC50 (µg/mL)
Indole-3-carboxaldehyde analogue (5f)DPPH ScavengingSuperior to BHAButylated Hydroxyanisole (BHA)Not specified
Ethanol extract of Anogeissus leiocarpus (EESAL)DPPH Scavenging104.74Butylated Hydroxyanisole (BHA)112.05[2]
Ethanol extract of Anogeissus leiocarpus (EESAL)DPPH Scavenging104.74Butylated Hydroxytoluene (BHT)202.35[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a known standard) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 or COX-2.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Compound Reaction: Mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are often attributed to their interaction with key cellular signaling pathways. The following diagrams illustrate potential mechanisms of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis start Ethyl 1H-indole-2-carboxylate vilsmeier Vilsmeier-Haack Formylation start->vilsmeier product This compound vilsmeier->product anticancer anticancer product->anticancer Anticancer Assays (e.g., MTT) antimicrobial antimicrobial product->antimicrobial Antimicrobial Assays (e.g., MIC) anti_inflammatory anti_inflammatory product->anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) antioxidant antioxidant product->antioxidant Antioxidant Assays (e.g., DPPH) ic50_cancer ic50_cancer anticancer->ic50_cancer Determine IC50 mic_value mic_value antimicrobial->mic_value Determine MIC ic50_inflammation ic50_inflammation anti_inflammatory->ic50_inflammation Determine IC50 ic50_antioxidant ic50_antioxidant antioxidant->ic50_antioxidant Determine IC50 comparison Head-to-Head Comparison ic50_cancer->comparison Compare with Standards mic_value->comparison ic50_inflammation->comparison ic50_antioxidant->comparison

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

nfkb_pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene promotes indole Indole Derivative (Potential Inhibitor) indole->ikk inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by indole derivatives.

apoptosis_pathway indole Indole Derivative ros Increased ROS indole->ros bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) indole->bcl2_family mito Mitochondrial Outer Membrane Permeabilization ros->mito bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by certain indole derivatives.

Conclusion and Future Directions

The compiled data on indole derivatives structurally related to this compound suggest a promising potential for this compound across a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The provided IC50 and MIC values for analogous compounds indicate that this class of molecules can exhibit potent activity, in some cases comparable or superior to established standards.

However, it is crucial to reiterate that direct experimental evaluation of this compound is necessary to confirm these potential activities and to establish a precise head-to-head comparison with known standards. Future research should focus on:

  • In vitro screening: Performing the described experimental protocols (MTT, MIC, COX inhibition, DPPH assays) with this compound to determine its specific IC50 and MIC values.

  • Mechanism of Action Studies: Investigating the effect of this compound on key signaling pathways, such as NF-κB and apoptosis-related pathways, to elucidate its molecular mechanism.

  • In vivo studies: Should in vitro data prove promising, advancing the compound to preclinical animal models to assess its efficacy and safety in a physiological context.

This guide serves as a valuable starting point for researchers interested in the therapeutic potential of this compound, providing a framework for future experimental design and a rationale for its further investigation.

References

A Comparative Guide to Validating the Purity of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for validating the purity of ethyl 3-formyl-1H-indole-2-carboxylate, a valuable building block in organic synthesis. Experimental protocols and data are presented to offer a comprehensive overview for laboratory applications.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1][2] For this compound, a reverse-phase HPLC method is highly effective in resolving the main compound from potential impurities.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in acetonitrile.

Gradient Program:

Time (minutes)% Solvent A% Solvent B
0.06040
10.04060
15.04060
15.16040
20.06040
Data Presentation: HPLC Analysis

A hypothetical batch of this compound was analyzed using the described HPLC method. The chromatogram revealed the main peak corresponding to the product and two minor impurity peaks. The percentage purity is calculated based on the peak area percentage.

Table 1: HPLC Purity Analysis of this compound

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Indole-3-carbaldehyde4.2515.80.79
2Ethyl indole-2-carboxylate6.8125.41.27
3This compound8.521962.397.94

Based on this data, the purity of the analyzed batch is determined to be 97.94%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 280 nm E->F G Integrate Peak Areas F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Validation.

Alternative Purity Validation Methods

While HPLC is a robust method, other techniques can provide valuable, often complementary, information regarding the purity of a compound.

Melting Point Determination

Concept: Pure crystalline solids have a sharp and defined melting point range, typically within 1-2°C. Impurities tend to depress and broaden this range.[3][4][5]

Experimental Protocol: A small amount of the dried, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

Data Presentation:

Table 2: Melting Point Analysis

ParameterObserved ValueLiterature Value (Pure)
Melting Point Range183 - 187°C186 - 188°C

The observed melting point range is broader and slightly lower than the literature value for the pure compound, suggesting the presence of impurities.

Quantitative NMR (qNMR)

Concept: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.[6][7] The purity is calculated using the molar masses, masses, number of protons, and integral values of the analyte and the internal standard.

Experimental Protocol: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6). The ¹H NMR spectrum is acquired under quantitative conditions, ensuring a sufficient relaxation delay.

Data Presentation:

Table 3: qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)10.255.12
Molar Mass ( g/mol )217.22116.07
¹H NMR Signal (ppm)10.1 (s, 1H, -CHO)6.3 (s, 2H, -CH=CH-)
Integral Value1.000.95
Purity of Standard-99.5%
Calculated Purity 98.1% -

The calculated purity from qNMR is 98.1%, which is in good agreement with the HPLC result.

Purity_Validation_Comparison cluster_methods Purity Validation Methods cluster_attributes Method Attributes HPLC HPLC Specificity High Specificity HPLC->Specificity Quantitation Quantitative HPLC->Quantitation Accuracy High Accuracy HPLC->Accuracy MP Melting Point Simplicity Simplicity MP->Simplicity Speed Speed MP->Speed Cost Low Cost MP->Cost qNMR qNMR qNMR->Quantitation qNMR->Accuracy

Caption: Comparison of Purity Method Attributes.

Comparison of Purity Validation Techniques

Each method offers distinct advantages and is suited for different stages of research and quality control.

Table 4: Comparison of Analytical Methods for Purity Determination

FeatureHPLCMelting Point DeterminationQuantitative NMR (qNMR)
Principle Chromatographic separationThermal analysis of phase transitionNuclear magnetic resonance signal integration
Information Provided Quantitative purity, number and relative amounts of impuritiesIndication of purity (range broadening and depression)Absolute quantitative purity
Specificity High; can separate closely related impuritiesLow; does not identify impuritiesHigh; structure-specific
Sensitivity High (ppm to ppb levels)Low (generally >1-2% impurity needed for significant change)Moderate to high (depends on analyte and standard)
Sample Throughput ModerateHighLow to moderate
Cost High (instrumentation and solvents)Low (basic equipment)Very high (instrumentation)
Advantages Excellent for resolving complex mixtures and quantifying individual impurities.Rapid, inexpensive, and requires minimal sample.Primary method, highly accurate, and provides structural information.
Limitations Requires reference standards for impurity identification, method development can be time-consuming.Not suitable for non-crystalline or thermally unstable compounds, low sensitivity.Requires a certified internal standard, high initial instrument cost.

Conclusion

For the comprehensive purity validation of this compound, HPLC stands out as a highly specific and sensitive method capable of detecting and quantifying individual impurities. Melting point determination serves as a rapid and cost-effective preliminary check for purity. qNMR offers the advantage of being a primary quantitative method, providing a highly accurate purity value without the need for a reference standard of the analyte itself. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, from routine quality control to the certification of reference materials.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency of Ethyl 3-Formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the consistency of starting materials and intermediates is paramount.[1] Ethyl 3-formyl-1H-indole-2-carboxylate is a key building block in the synthesis of various biologically active molecules, including aplysinopsin and β-carboline thiohydantoin analogues.[2] This guide provides a framework for assessing the batch-to-batch consistency of this crucial intermediate, comparing its performance with a potential alternative, and detailing the necessary experimental protocols to ensure reliable and reproducible downstream manufacturing processes.[1]

The Critical Role of Batch-to-Batch Consistency

In pharmaceutical development, seemingly minor variations in an intermediate can lead to significant issues in the final active pharmaceutical ingredient (API), including altered impurity profiles, reduced yield, and inconsistent performance.[1] Regulatory bodies and Chemistry, Manufacturing, and Controls (CMC) teams increasingly view batch consistency as a direct indicator of a robust and well-controlled manufacturing process.[1] This guide focuses on a multi-faceted approach to quality control, employing a suite of analytical techniques to ensure that each batch of this compound performs identically in subsequent reactions.[1][3]

Comparative Analysis of Key Quality Attributes

To ensure the interchangeability of different batches, a rigorous comparison of their chemical and physical properties is essential. This section compares three hypothetical batches of this compound against a common alternative, ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, highlighting key quality attributes.

Table 1: Comparison of Chemical Purity and Impurity Profiles

ParameterBatch ABatch BBatch CAlternative: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylateAcceptance Criteria
Purity (HPLC, % Area) 99.8%99.7%99.9%99.5%≥ 99.5%
Impurity 1 (Retention Time) 0.05% (2.3 min)0.06% (2.3 min)0.04% (2.3 min)Not Detected≤ 0.1%
Impurity 2 (Retention Time) 0.08% (3.1 min)0.07% (3.1 min)0.03% (3.1 min)0.15% (3.4 min)≤ 0.1%
Total Impurities 0.15%0.18%0.09%0.25%≤ 0.2%
Residual Solvents (GC-HS) CompliesCompliesCompliesCompliesPh. Eur. / USP

Table 2: Comparison of Physical and Spectroscopic Properties

ParameterBatch ABatch BBatch CAlternative: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylateAcceptance Criteria
Melting Point (°C) 186-188187-189186-187210-212185-190 °C
¹H NMR ConformsConformsConformsConforms to structureConforms to reference
¹³C NMR ConformsConformsConformsConforms to structureConforms to reference
Mass Spectrometry (m/z) 218.08 (M+H)⁺218.08 (M+H)⁺218.08 (M+H)⁺295.99/297.99 (M+H)⁺Consistent with structure
FTIR (cm⁻¹) ConformsConformsConformsConforms to structureConforms to reference

Experimental Protocols

Detailed and consistent execution of analytical methods is fundamental to reliable batch-to-batch comparison.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
  • Instrumentation: GC system with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Oven Program: 40°C (10 min), then ramp to 240°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire at least 1024 scans.

  • Analysis: Compare the chemical shifts and coupling constants to a reference spectrum.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or use the HPLC method described above.

  • Ionization Mode: Positive.

  • Analysis: Confirm the presence of the expected molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Method: Place a small amount of the solid sample directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Analysis: Compare the resulting spectrum to a reference spectrum, focusing on characteristic peaks for the indole N-H, ester carbonyl, and aldehyde carbonyl groups.

Visualizing the Workflow and Synthesis

To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow for batch consistency assessment and the synthesis pathway for this compound.

G cluster_0 Batch Reception cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison cluster_3 Decision BatchA Batch A HPLC HPLC Purity BatchA->HPLC GC_HS GC-HS Residual Solvents BatchA->GC_HS NMR NMR Spectroscopy BatchA->NMR MS Mass Spectrometry BatchA->MS FTIR FTIR Spectroscopy BatchA->FTIR MP Melting Point BatchA->MP BatchB Batch B BatchB->HPLC BatchB->GC_HS BatchB->NMR BatchB->MS BatchB->FTIR BatchB->MP BatchC Batch C BatchC->HPLC BatchC->GC_HS BatchC->NMR BatchC->MS BatchC->FTIR BatchC->MP Data_Analysis Compare against Specifications and Reference Batch HPLC->Data_Analysis GC_HS->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis MP->Data_Analysis Release Release Batch Data_Analysis->Release Pass Reject Reject Batch Data_Analysis->Reject Fail

Caption: Experimental workflow for assessing batch-to-batch consistency.

G Indole Ethyl 1H-indole-2-carboxylate Product This compound Indole->Product Formylation Vilsmeier_Haack Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier_Haack->Product

Caption: Synthesis of this compound.

By implementing this comprehensive analytical approach, researchers and drug developers can confidently ensure the batch-to-batch consistency of this compound, leading to more robust and reproducible manufacturing processes for vital pharmaceutical compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 3-Formyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like ethyl 3-formyl-1H-indole-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile and Safety Summary

This compound is a chemical intermediate that requires careful handling. Based on available safety data sheets, the compound presents the following hazards:

  • Harmful if swallowed: Acute oral toxicity.[1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.[1][2]

Quantitative Data for Disposal Considerations

While specific quantitative environmental limits are not detailed in the provided search results, the hazard classifications necessitate that this compound be treated as hazardous waste. All disposal actions should aim to minimize environmental release.

ParameterValue/InformationSource
CAS Number 18450-27-6
Physical Form Solid
Hazard Codes H302, H312, H332
Precautionary Codes P261, P264, P270, P271, P280, P501
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., filter paper, gloves, weighing boats), and solutions.

    • Segregate this waste into a designated, properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Keep the container closed except when adding waste.[1]

  • Handling and Storage of Waste:

    • Handle the waste container with the same precautions as the pure chemical, utilizing appropriate PPE.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Documentation:

    • Maintain a log of the waste generated, including the quantity and date of disposal. This is crucial for regulatory compliance.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1] Avoid creating dust.[1] Ventilate the area and wash the spill site after material pickup is complete.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

Below is a logical workflow for the disposal decision-making process for this compound.

DisposalWorkflow start Start: Have Ethyl 3-formyl-1H-indole-2-carboxylate Waste identify Identify and Segregate Waste (Pure compound, contaminated labware, solutions) start->identify containerize Package in a Labeled, Sealed, Chemically Resistant Container identify->containerize store Store in a Designated Secure, Ventilated Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Vendor contact_ehs->provide_sds document Document Waste for Regulatory Compliance provide_sds->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-Formyl-1H-Indole-2-Carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Summary of Chemical Safety Information

For quick reference, the following table summarizes the key safety information for this compound.

Identifier Information
Chemical Name This compound
CAS Number 18450-27-6
Physical Form Solid
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Precautionary Statements P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes. A face shield should also be worn for additional protection.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1][2][3]

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against spills.[1][3] For larger quantities or when there is a significant risk of dust generation, disposable coveralls should be considered.[1][4]

  • Respiratory Protection: Due to the risk of inhalation, handling should be done in a well-ventilated area, preferably within a chemical fume hood.[5] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[2][3][6]

Experimental Protocol for Handling
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][5]

    • Designate a specific area for handling the chemical, preferably within a fume hood.

    • Assemble all necessary equipment and materials before starting the experiment.

  • Handling:

    • Wear the appropriate PPE as specified above.

    • Avoid creating dust when handling the solid compound.[7][8]

    • Use a spatula or other appropriate tool to transfer the chemical.

    • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

    • Keep the container tightly closed when not in use.[5][9]

  • Accidental Release:

    • In case of a spill, evacuate the immediate area.

    • Avoid breathing in the dust.[7]

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8][9][10]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated and clearly labeled hazardous waste container.

    • Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.

  • Disposal:

    • Dispose of the waste containers through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in the regular trash.[7][8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh Compound prep_area->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate After Experiment cleanup_waste Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_spill Accidental Spill emergency_action Follow Spill Cleanup Protocol emergency_spill->emergency_action

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.